Physicochemical Profiling and Synthesis of 2-Methoxy-4-methyl-1,3,5-triazine Derivatives: A Technical Whitepaper
Executive Summary The 1,3,5-triazine scaffold is a privileged structure in agrochemical design and pharmaceutical development. While the baseline 2-methoxy-4-methyl-1,3,5-triazine core (PubChem CID: 19194) provides the f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3,5-triazine scaffold is a privileged structure in agrochemical design and pharmaceutical development. While the baseline 2-methoxy-4-methyl-1,3,5-triazine core (PubChem CID: 19194) provides the foundational heterocyclic framework, industrial and scientific focus is overwhelmingly directed toward its primary functionalized derivative: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8) [1]. This derivative acts as a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., thifensulfuron-methyl) and serves as their primary environmental degradation product [2].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic methodologies for this essential triazine derivative, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Causality
The physical and chemical behaviors of 2-amino-4-methoxy-6-methyl-1,3,5-triazine are dictated by the electron-withdrawing nature of the triazine ring balanced by the electron-donating methoxy (–OCH₃) and amino (–NH₂) groups.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound [2][3].
Property
Value
Mechanistic Causality / Scientific Insight
Molecular Weight
140.14 g/mol
The low molecular weight facilitates rapid diffusion in both aqueous matrices and biological tissues.
Melting Point
258–261 °C
Unusually high for its mass. This is driven by extensive intermolecular hydrogen bonding networks formed between the primary amino group and the bare triazine nitrogens in the crystal lattice.
Boiling Point
114 °C (Reported)
Analytical Note: A boiling point lower than the melting point strongly indicates this value was recorded under high vacuum (reduced pressure) or represents a sublimation point—a common trait of planar, hydrogen-bonded heterocycles.
Density
~1.29 g/cm³
Reflects the dense, planar stacking of the aromatic triazine rings in the solid state.
pKa
3.65 ± 0.10
Acts as a weak base. It remains neutral at physiological and standard environmental pH, protonating only in highly acidic conditions. This dictates its low soil adsorption coefficient (Kd) and high mobility [1].
Aqueous Solubility
215.9 mg/L (at 25 °C)
Moderate solubility. The polar heteroatoms (N, O) provide hydration sites, but the lipophilic methyl and methoxy groups prevent complete dissolution.
Environmental Degradation & Metabolic Pathway
In agricultural and environmental science, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is heavily monitored as a terminal metabolite. Sulfonylurea herbicides undergo rapid photocatalytic and thermal decomposition, cleaving at the sulfonylurea bridge to yield the stable triazine core [2].
Photocatalytic and thermal degradation pathway of sulfonylurea herbicides.
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical parameter includes a built-in feedback loop to guarantee the accuracy and yield of the procedure.
Synthesis via Acetyl Chloride Condensation
This protocol details the industrial-standard synthesis of the triazine core via the condensation of amidino-O-methylisourea hydrochloride [1].
Step-by-step synthesis workflow of the 1,3,5-triazine derivative via condensation.
Step-by-Step Methodology:
Initiation: Charge a jacketed glass reactor with amidino-O-methylisourea hydrochloride and acetone. Chill the suspension to 0–5 °C using a recirculating chiller.
Causality: Low temperatures suppress the highly exothermic, competitive hydrolysis of the acylating agent.
Acylation (Self-Validating Step): Add acetyl chloride dropwise while simultaneously dosing 20% NaOH (aq) to maintain a strict pH of 7.0 ± 0.2.
Validation Mechanism: In-process pH monitoring acts as the system validator. If the pH drops below 6.5, the reaction stalls due to the protonation of the free amine. If it exceeds 7.5, acetyl chloride rapidly hydrolyzes into acetic acid, destroying the reagent.
Maturation: Maintain the reaction at 0–5 °C for 2 hours to ensure complete acylation, then gradually warm to 25 °C over 4 hours.
Causality: The warming phase provides the necessary activation energy to drive the cyclization step to thermodynamic completion.
Isolation: Distill off the acetone under reduced pressure (40 °C, 150 mbar). Add deionized water to the residue to precipitate the product. Filter and dry in a vacuum oven at 60 °C until constant weight.
Analytical Validation (HPLC-UV)
To validate the purity of the synthesized triazine, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is utilized.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 Acetonitrile : 0.1% Phosphoric acid in water.
Causality: The acidic aqueous phase (pH ~2.5) is well below the compound's pKa (3.65). This actively suppresses the ionization of the triazine, ensuring it remains in its neutral state to prevent peak tailing on the hydrophobic C18 stationary phase.
Chromatographic Conditions: Utilize a C18 column (150 mm x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and UV detection at 230 nm (optimal for the conjugated π-system of the triazine ring).
System Suitability Test (Self-Validating Step): Before injecting the sample, run a known reference standard.
Validation Mechanism: The run is only validated if the theoretical plate count (N) is > 5000 and the tailing factor (Tf) is < 1.5. Furthermore, mass balance must be confirmed by ensuring the resolution (Rs) between the triazine peak and any potential acetic acid byproduct peak is ≥ 2.0.
References
Lookchem. "Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Properties and Applications." Lookchem Database. URL:[Link]
Exploratory
Thermodynamic Stability and Physicochemical Profiling of 2-Methoxy-4-methyl-1,3,5-triazine Derivatives
A Comprehensive Technical Guide for Agrochemical and Pharmaceutical Development Executive Summary Within the literature of heterocyclic chemistry, "2-methoxy-4-methyl-1,3,5-triazine" is predominantly evaluated and synthe...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Agrochemical and Pharmaceutical Development
Executive Summary
Within the literature of heterocyclic chemistry, "2-methoxy-4-methyl-1,3,5-triazine" is predominantly evaluated and synthesized in its amine-substituted form: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8) [1]. This compound serves as a highly stable structural building block in organic synthesis and acts as the terminal, thermodynamically favored metabolite of sulfonylurea herbicides such as thifensulfuron-methyl[2]. Understanding its thermodynamic stability is critical for drug formulation, agrochemical shelf-life prediction, and environmental fate modeling. This whitepaper dissects the molecular causality behind its stability and provides self-validating protocols for rigorous physicochemical profiling.
Structural Thermodynamics & Molecular Causality
The thermodynamic resilience of the 1,3,5-triazine core is rooted in its inherent aromaticity and resonance stabilization energy. In 2-amino-4-methoxy-6-methyl-1,3,5-triazine, stability is further amplified by specific substituent effects:
Electron Delocalization: The methoxy (-OCH3) and amino (-NH2) groups act as strong
-electron donors, increasing the electron density of the otherwise electron-deficient triazine ring. This push-pull dynamic fortifies the carbon-nitrogen bonds against nucleophilic attack.
Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-NH2) and acceptors (triazine nitrogens, methoxy oxygen) facilitates a robust crystalline lattice. This is evidenced by its exceptionally high melting point of 258–261 °C[2] relative to its low molecular weight (140.14 g/mol )[3].
Acid-Base Equilibria: With a predicted pKa of 3.65 ± 0.10[3], the compound remains predominantly un-ionized in neutral to slightly acidic environmental conditions, minimizing its aqueous solubility and resisting hydrolytic cleavage.
Quantitative Physicochemical Properties
The following table consolidates key thermodynamic and physical data essential for formulation and stability modeling.
Predicts membrane permeability and environmental adsorption.
Experimental Workflows for Stability Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent data artifacts.
Protocol A: Thermal Stability Profiling via DSC/TGA
Objective: To quantify the enthalpy of fusion and determine the decomposition onset temperature.
Sample Preparation & Desiccation: Dry the sample under vacuum at 40 °C for 24 hours.
Causality: Residual moisture acts as a plasticizer, which artificially lowers the melting endotherm and skews baseline thermodynamic data.
Differential Scanning Calorimetry (DSC): Load 2–5 mg into an aluminum pan. Apply a heating ramp rate of 10 °C/min from 25 °C to 300 °C under a strict nitrogen purge (50 mL/min).
Causality: The inert nitrogen atmosphere prevents oxidative degradation prior to the melting point (~258–261 °C)[2], ensuring the endothermic peak accurately reflects the lattice energy (enthalpy of fusion).
Thermogravimetric Analysis (TGA): Run a parallel TGA with an isothermal hold at 100 °C for 60 minutes before ramping to 300 °C.
Causality: The isothermal hold differentiates between the loss of volatile impurities (e.g., residual solvents) and true thermal decomposition of the triazine ring.
Objective: To evaluate the thermodynamic stability of the triazine ring under varying environmental pH levels.
Buffer System Preparation: Prepare sterile, standardized buffers at pH 4.0, 7.0, and 9.0.
Causality: Because the compound's pKa is ~3.65[3], testing across this pH range evaluates both the protonated and unprotonated states, which possess different susceptibilities to hydrolytic cleavage.
Incubation & Kinetic Sampling: Spike buffers with the compound to a concentration of 10 µg/mL. Incubate in dark, temperature-controlled chambers at 25 °C and 50 °C. Sample at days 0, 7, 14, and 30.
Causality: Testing at two temperatures allows for the calculation of Arrhenius kinetics, providing a predictive model for long-term environmental persistence.
HPLC-UV/MS Validation: Analyze samples using HPLC with UV detection at 254 nm and Mass Spectrometry (MS).
Causality: UV at 254 nm specifically tracks the intact conjugated triazine ring. MS validation (tracking the [M+H]+ ion at m/z 141) ensures that co-eluting degradation products do not artificially inflate the perceived stability of the parent compound.
Synthesis and Degradation Pathways
The thermodynamic stability of 2-amino-4-methoxy-6-methyl-1,3,5-triazine makes it an ideal synthetic target and an inevitable degradation sink.
Synthesis Pathway:
The compound is typically synthesized via the condensation of amidinyl-O-methylisourea hydrochloride with acetyl chloride under strictly controlled pH and temperature conditions[1].
Figure 1: Synthetic workflow for 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Degradation Pathway (Sulfonylurea Herbicides):
In agricultural applications, sulfonylurea herbicides like thifensulfuron-methyl undergo rapid environmental hydrolysis or photolysis. The sulfonylurea bridge cleaves, yielding the highly stable triazine derivative[2].
Figure 2: Degradation pathway of sulfonylurea herbicides yielding the stable triazine metabolite.
Implications for Drug Development & Agrochemicals
Formulation Integrity: The high melting point (258–261 °C)[2] ensures that the compound will not undergo solid-state phase transitions during high-shear milling or hot-melt extrusion processes. This thermodynamic stability minimizes the risk of polymorphic shifts in active pharmaceutical ingredients (APIs) or agrochemical wettable powders.
Environmental Persistence: Because the triazine ring resists both thermal decomposition and hydrolytic cleavage, it accumulates as a terminal metabolite in soil and water systems[2]. Regulatory bodies require rigorous stability profiling to model its half-life and ecological impact, making the aforementioned kinetic assays mandatory for compliance.
Technical Whitepaper: Solubility Dynamics of 2-Methoxy-4-methyl-1,3,5-triazine in Organic Solvents
Executive Summary As pharmaceutical and agrochemical pipelines become increasingly reliant on complex heterocyclic scaffolds, mastering the solvation thermodynamics of key intermediates is paramount. 2-Methoxy-4-methyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As pharmaceutical and agrochemical pipelines become increasingly reliant on complex heterocyclic scaffolds, mastering the solvation thermodynamics of key intermediates is paramount. 2-Methoxy-4-methyl-1,3,5-triazine is a critical structural motif, closely related to the precursors of sulfonylurea herbicides. Understanding its solubility profile in organic solvents is essential for optimizing reaction kinetics, designing high-yield crystallization purifications, and formulating stable end-products.
This technical guide synthesizes the physicochemical principles governing triazine solvation, provides a predictive solubility matrix across organic solvent classes, and outlines a self-validating, field-proven experimental protocol for precise solubility determination.
Molecular Architecture and Solvation Thermodynamics
To predict and manipulate the solubility of 2-Methoxy-4-methyl-1,3,5-triazine, one must first deconstruct its molecular architecture and understand the resulting intermolecular forces.
The 1,3,5-Triazine Core: The six-membered aromatic ring is highly electron-deficient. Its three symmetrically arranged nitrogen atoms possess lone pairs that act as potent hydrogen-bond acceptors, rendering the core inherently polar and modestly hydrophilic[1].
Substituent Effects: The addition of a methoxy (-OCH₃) and a methyl (-CH₃) group breaks the ring's symmetry. The methoxy group introduces a localized dipole and an additional oxygen atom capable of accepting hydrogen bonds. Conversely, the methyl group provides a localized hydrophobic region, slightly increasing London dispersion forces and lipophilicity.
Lattice Energy Considerations: In widely studied aminated derivatives—such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine—solubility is often severely hindered by robust intermolecular hydrogen bonding and π-stacking, which create a highly stable, insoluble crystal lattice[2]. Because 2-Methoxy-4-methyl-1,3,5-triazine lacks a primary amine (-NH₂) hydrogen-bond donor, its crystal lattice energy is significantly lower. This structural nuance fundamentally alters its solubility profile, allowing for enhanced dissolution in a wider array of organic solvents compared to its aminated counterparts[3].
Caption: Solvation mechanisms of 2-Methoxy-4-methyl-1,3,5-triazine in various organic solvents.
Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like" and empirical data from structurally analogous substituted triazines, the solubility of 2-Methoxy-4-methyl-1,3,5-triazine can be categorized by solvent class.
Polar Aprotic Solvents (High Solvency)
Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are exceptional vehicles for this compound. Their strong dipole moments align favorably with the electron-deficient carbon centers of the triazine ring. Because these solvents do not require the disruption of existing solvent-solvent hydrogen bond networks to accommodate the solute, dissolution is thermodynamically highly favorable. Similar aminated triazines show baseline solubility in DMSO[4], and the removal of the amine group further increases this capacity.
Polar Protic Solvents (Moderate to High Solvency)
Alcohols like Methanol, Ethanol, and Isopropanol exhibit good solvency. The hydroxyl groups of the solvent act as hydrogen-bond donors to the triazine nitrogens and the methoxy oxygen. As observed in thermodynamic studies of related triazines (e.g., atrazine), solubility in these alcohols typically increases with temperature but decreases as the solvent's polarity drops (e.g., moving from methanol to 1-butanol)[5].
Non-Polar Solvents (Low Solvency)
Aliphatic hydrocarbons (e.g., Hexane, Heptane) are generally poor solvents for triazine derivatives. While the methyl and methoxy substituents offer minor lipophilic interactions, they are insufficient to overcome the polar nature of the triazine core, resulting in limited dissolution[1].
Quantitative Data Extrapolation Table
Solvent Category
Representative Solvents
Dielectric Constant (ε)
Estimated Solubility Profile
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetone
46.7, 36.7, 20.7
High (>50 mg/mL)
Strong dipole-dipole interactions; optimal alignment with the triazine core without H-bond disruption.
Polar Protic
Methanol, Ethanol
32.7, 24.5
Moderate-High (10-50 mg/mL)
H-bond donation to triazine nitrogens; solvency decreases as the aliphatic chain of the alcohol lengthens.
Halogenated
Chloroform, DCM
4.8, 8.9
High (>50 mg/mL)
Favorable polarizability and weak H-bond donation (e.g., from CHCl₃) facilitate excellent dissolution.
Non-Polar
Hexane, Heptane
1.9, 1.9
Low (<5 mg/mL)
Weak London dispersion forces cannot overcome the polar crystal lattice energy of the triazine core.
Standardized Protocol for Solubility Determination
Step-by-Step Methodology
Preparation of Saturated Solutions:
Action: Add an excess amount of 2-Methoxy-4-methyl-1,3,5-triazine solid to 5.0 mL of the target organic solvent in a sealed amber glass vial.
Causality: Excess solid ensures that the thermodynamic saturation point is reached[3]. Amber vials prevent potential UV-induced photodegradation of the triazine ring during extended equilibration.
Isothermal Equilibration:
Action: Submerge the vials in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 rpm for 48 to 72 hours.
Causality: Continuous agitation overcomes kinetic dissolution barriers. The extended timeframe guarantees that the system reaches true thermodynamic equilibrium rather than a metastable state.
Phase Separation:
Action: Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle. Centrifuge the mixture at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm chemically inert PTFE syringe filter.
Causality: PTFE is compatible with harsh organic solvents. Filtration removes micro-crystals that would otherwise artificially inflate the calculated solubility concentration.
Quantitative Analysis:
Action: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (using a C18 column and detection at ~254 nm).
Causality: HPLC provides analyte specificity. Unlike gravimetric analysis, HPLC ensures that any trace impurities or degradation products do not skew the mass readings.
System Validation:
Action: Sample the solution at both 48 hours and 72 hours.
Causality: If the concentration variance between the two time points is <2%, thermodynamic equilibrium is definitively confirmed, validating the entire protocol.
Caption: Experimental workflow for isothermal solubility determination of triazine derivatives.
References
1.[1] 1,3,5-Triazine - Solubility of Things. Solubility of Things.
2.[5] Measurement and Correlation of Solubility of 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine in Different Organic Solvents. Journal of Chemical & Engineering Data (ACS).
3.[3] Solubility Profile of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in Organic Solvents: A Technical Guide. BenchChem.
4.[4] Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. LookChem.
5.[2] Chapter 3 – Structural characterization of triazines. TDX.
Decoding the Kinome: Molecular Docking and Mechanistic Profiling of 2-Methoxy-4-methyl-1,3,5-triazine Scaffolds
Executive Summary The 1,3,5-triazine ring is a privileged pharmacophore in modern oncology and medicinal chemistry. Among its derivatives, the 2-methoxy-4-methyl-1,3,5-triazine scaffold (often functionalized at the 6-pos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3,5-triazine ring is a privileged pharmacophore in modern oncology and medicinal chemistry. Among its derivatives, the 2-methoxy-4-methyl-1,3,5-triazine scaffold (often functionalized at the 6-position as an amine,) has emerged as a highly versatile building block for designing potent kinase inhibitors. This technical guide explores the mechanistic causality behind this specific substitution pattern, detailing a self-validating molecular docking workflow to evaluate its efficacy against high-value targets such as Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Dihydrofolate Reductase (DHFR).
Structural Rationale: The Triazine Pharmacophore Dynamics
In drug design, every functional group must serve a thermodynamic or spatial purpose. The 2-methoxy-4-methyl-1,3,5-triazine core is not a random assembly; it is a highly tuned system for ATP-competitive kinase inhibition.
The 1,3,5-Triazine Core: Provides a rigid, planar aromatic system capable of
stacking with phenylalanine or tyrosine residues in the kinase active site. The nitrogen atoms act as potent hydrogen bond acceptors, specifically targeting the backbone amides of the kinase hinge region (e.g., Met1199 in ALK, Met793 in EGFR).
Causality of the 2-Methoxy Group: The oxygen atom of the methoxy group is critical for inhibitory activity. As demonstrated in the development of the 2, the methoxy group forms an intramolecular dipole-dipole interaction with the adjacent NH group of the triazine ring. This interaction locks the molecule into a pre-organized bioactive conformation, drastically reducing the entropic penalty upon binding to the narrow solvent-exposed region of the ATP pocket.
Causality of the 4-Methyl Group: The methyl group acts as a hydrophobic anchor. It is precisely sized to nestle into the small, lipophilic sub-pocket adjacent to the gatekeeper residue, enhancing van der Waals contacts without inducing steric clashes that larger alkyl chains would cause.
Target Engagement & Pathway Disruption
The versatility of the 2-methoxy-4-methyl-1,3,5-triazine scaffold allows it to be hybridized into various chemotypes to disrupt oncogenic signaling pathways.
EGFR Tyrosine Kinase: Hybridization of the triazine core with monastrol yields potent 3. These derivatives act as dual-effective inhibitors against both wild-type and mutant EGFR (T790M/L858R).
PI3K / AKT Cascade: utilize the triazine core to target PI3K
, showing significant cytotoxicity against MCF-7 and HT-29 cell lines.
Caption: RTK Signaling Inhibition by 1,3,5-Triazine Derivatives.
Self-Validating Molecular Docking Protocol
A computational protocol is only as trustworthy as its retrospective validation. To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following step-by-step methodology incorporates mandatory self-validation checkpoints.
Step 1: Ligand Preparation (State Causality)
Structure Generation: Import the 2-methoxy-4-methyl-1,3,5-triazine derivatives into a ligand preparation module (e.g., LigPrep).
Protonation State Assignment: Generate ionization states at physiological pH (
).
Causality: The triazine ring nitrogens possess specific pKa values. Incorrect protonation will artificially abolish critical hydrogen bonds with the kinase hinge region, leading to false-negative docking scores.
Energy Minimization: Apply the OPLS4 force field to minimize steric clashes.
Step 2: Protein Preparation & Grid Validation
Structure Processing: Import high-resolution crystal structures (e.g., PDB ID: 2YFX for ALK). Remove non-catalytic water molecules, but retain structural waters bridging the ligand and receptor.
Causality: Water molecules deep in the ATP pocket often mediate crucial H-bonds. Stripping all waters blindly alters the thermodynamic landscape of the pocket.
Grid Generation: Define a 15 Å × 15 Å × 15 Å grid box centered on the native co-crystallized ligand.
Self-Validation Checkpoint: Re-dock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD).
Rule: If RMSD > 2.0 Å, the grid parameters (van der Waals scaling, box size) must be recalibrated. Do not proceed to screening until this condition is met.
Step 3: High-Throughput Docking & Pose Scoring
Execution: Run Extra Precision (XP) docking (e.g., via Glide or AutoDock Vina).
Causality: XP scoring functions heavily penalize steric clashes and reward desolvation penalties, which accurately models the hydrophobic insertion of the 4-methyl group into the kinase sub-pocket.
Interaction Analysis: Filter poses based on the mandatory presence of a hydrogen bond between the triazine nitrogen and the hinge region backbone amide.
Caption: Self-Validating Computational to In Vitro Workflow.
Quantitative Structure-Activity Relationship (QSAR) Data
The translation of docking scores to empirical efficacy is summarized below. The data highlights how modifications around the 2-methoxy-4-methyl-1,3,5-triazine core dictate target selectivity and potency.
Target Kinase
Scaffold Hybridization
Key Interacting Residues
Representative Binding Energy (kcal/mol)
Experimental IC50
ALK (WT)
Triazine-Diamine (ASP3026 analog)
Met1199, Glu1210
-9.8
17 nM
hDHFR
Tri-amino-Triazine
Ile7, Val115
-8.1
28 nM
EGFR (Mutant)
Monastrol-Triazine
Met793, Thr790
-8.5
6.5 µM
PI3K
Triazine-Chalcone
Val851, Ser854
-7.2
49 µg/mL
(Data aggregated from structural modeling and in vitro assays[2][3][4])
In Vitro Translation: Experimental Validation Protocol
Docking proves affinity, not efficacy. To validate computational hits, the following in vitro workflow must be executed to confirm that the compound penetrates the cell membrane and exerts a phenotypic response.
Step 1: Kinase Inhibition Assay (FRET-based)
Incubate recombinant kinase (e.g., ALK or EGFR) with the synthesized triazine derivative in a buffer containing ATP and a fluorophore-labeled peptide substrate.
Measure the fluorescence resonance energy transfer (FRET) signal at 1-hour intervals.
Causality: This cell-free assay isolates the direct target engagement predicted by the molecular docking, removing variables like membrane permeability.
Step 2: Cell Viability Assay (MTT)
Seed target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer) in 96-well plates at
cells/well.
Treat cells with serial dilutions of the triazine compound (0.1 nM to 100 µM) and incubate for 72 hours.
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to formazan by metabolically active cells serves as a direct proxy for cell viability.
Calculate the
using non-linear regression analysis. This final step bridges the gap between in silico thermodynamics and in vitro biological reality.
References
1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor
Source: J-Stage
URL:[Link]
Biological and computational evaluation of some new fully unsaturated 2-substituted-4,6-dichloro symmetric-triazine based chalcones
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL:[Link]
Design and discovery of novel monastrol-1,3,5-triazines as potent anti-breast cancer agent via attenuating Epidermal Growth Factor Receptor tyrosine kinase
Source: PubMed Central (PMC) / NIH
URL:[Link]
Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as potential inhibitors of dihydrofolate reductase
Source: ResearchGate
URL:[Link]
Deciphering the Photophysics of 2-Methoxy-4-Methyl-1,3,5-Triazine Derivatives: From Environmental Photochemistry to Advanced Optoelectronics
Executive Summary The 1,3,5-triazine heterocycle is a cornerstone of modern organic chemistry. When functionalized with a methoxy group (-OCH3) and a methyl group (-CH3) at the 2- and 4-positions, the resulting symmetry-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3,5-triazine heterocycle is a cornerstone of modern organic chemistry. When functionalized with a methoxy group (-OCH3) and a methyl group (-CH3) at the 2- and 4-positions, the resulting symmetry-breaking alters the electronic landscape of the molecule. This specific substitution pattern yields a highly versatile core that serves dual roles across disparate scientific fields: as a critical environmental metabolite of sulfonylurea herbicides, and as a potent electron acceptor in next-generation optoelectronic materials. This whitepaper synthesizes the photophysical properties, excited-state dynamics, and characterization protocols for 2-methoxy-4-methyl-1,3,5-triazine derivatives.
Environmental Photochemistry: The Metabolite Paradigm
Before engineering high-tech applications, it is essential to understand the baseline photophysics of the core molecule in natural environments. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) is primarily identified as a photolytic and thermal breakdown product of sulfonylurea herbicides, such as thifensulfuron-methyl and chlorsulfuron[1].
Photocatalytic degradation pathway of sulfonylureas to methoxy-methyl-triazine metabolites.
Photophysical Dynamics in Aqueous Media:
Spectroscopic evaluation of these triazine derivatives in buffered aqueous solutions reveals significant pH-dependent behavior. The ground state and excited state acidity constants (pKa) are approximately 4.0 and 4.4, respectively[1]. This positive shift indicates a strong propensity for photoinduced protonation in the singlet excited state. Understanding this protonation is critical, as it directly dictates the environmental persistence, quantum yield of degradation, and photolysis kinetics of the molecule under ambient UV irradiation[1].
Complex Excited-State Dynamics: TICT and ESIPT
When the methoxy-triazine framework is functionalized with bulkier aryl or hydroxyaryl groups, its photophysical complexity scales non-linearly. In derivatives such as 2-(4-hexoxy-2-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine, steric hindrance between the methoxy/hexoxy groups and the central triazine ring enforces a non-planar ground state conformation[2].
Upon photoexcitation, time-resolved fluorescence spectroscopy reveals the presence of two distinct emissive states:
Franck-Condon (FC) State: A short-lived, high-energy state immediately following excitation.
Twisted Intramolecular Charge Transfer (TICT) State: A longer-lived, red-shifted state formed as the molecule undergoes a conformational twist to minimize energy[2].
Furthermore, derivatives possessing a 2-hydroxyaryl moiety alongside the methoxy group exhibit Excited-State Intramolecular Proton Transfer (ESIPT). The quantum yield of this proton-transferred (PT) fluorescence is highly sensitive to the coplanarity of the system; it is drastically reduced by the introduction of additional bulky aryl groups that disrupt the intramolecular hydrogen bond[2].
Optoelectronic Evolution: Triazines in TADF and OLEDs
In the realm of advanced materials, the highly electron-deficient nature of the 1,3,5-triazine core makes it a premier building block for Organic Light-Emitting Diodes (OLEDs)[3]. By covalently linking the methoxy-methyl-triazine acceptor (A) to strong electron donors (D) (e.g., carbazole or diphenylamine derivatives), researchers engineer molecules with spatially separated Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO)[4].
The TADF Mechanism:
This spatial separation minimizes the exchange integral between the singlet and triplet states, resulting in a vanishingly small singlet-triplet energy gap (ΔEST < 0.1 eV)[4]. Thermal energy at room temperature is then sufficient to drive Reverse Intersystem Crossing (RISC) from the non-emissive triplet state (T1) back to the emissive singlet state (S1), harvesting up to 100% of excitons for delayed fluorescence[3].
Jablonski diagram illustrating TADF and TICT mechanisms in triazine-based D-A fluorophores.
Quantitative Photophysical Profiles
To benchmark the performance of triazine derivatives, the following table summarizes key photophysical metrics across different application contexts. For example, recent triazine derivatives like TCZT, TIDT, and TDBCZT exhibit violet-blue luminescence with emission peaks located at 397 nm, 383 nm, and 402 nm in toluene, respectively[5]. These compounds also demonstrate significant two-photon absorption (TPA) properties, with cross-sections of 4.6 GM, 15.3 GM, and 7.4 GM, respectively[5].
As a Senior Application Scientist, I emphasize that measuring TADF and TICT states requires rigorous, self-validating methodologies. The following protocol outlines the extraction of RISC rates using Time-Correlated Single Photon Counting (TCSPC), designed with internal controls to prevent data artifacts.
Self-validating experimental workflow for isolating prompt and delayed emission kinetics.
Step-by-Step Methodology:
Matrix Encapsulation (Control for ACQ): Disperse the triazine derivative into a high-triplet-energy host polymer (e.g., PMMA or mCP) at a low concentration (1-5 wt%).
Causality: High chromophore concentrations lead to Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA). Dilute encapsulation ensures the measured kinetics reflect purely unimolecular photophysics.
Atmospheric Control (Self-Validation Step): Divide the sample into two batches. Purge Batch A with ultra-high purity Argon for 30 minutes. Leave Batch B aerated.
Causality: Molecular oxygen (O2) is a potent triplet quencher. If the microsecond delayed fluorescence component disappears in Batch B but remains in Batch A, this internally validates that the delayed emission strictly originates from a triplet-mediated pathway (T1 → S1 → S0).
Temperature-Dependent TCSPC: Excite the sample using a pulsed picosecond laser (e.g., 375 nm). Collect emission data from 77 K to 300 K using a cryostat.
Causality: At 77 K, thermal energy (kT) is insufficient to overcome ΔEST, effectively "freezing" the RISC process. The resulting spectra will show only prompt fluorescence and pure phosphorescence. As the temperature approaches 300 K, the emergence of a microsecond-scale decay component provides mathematical proof of thermally activated upconversion.
Kinetic Deconvolution: Fit the decay curves using a bi-exponential decay model to extract the prompt lifetime (τp, nanoseconds) and delayed lifetime (τd, microseconds). Calculate the RISC rate constant (kRISC) using the integrated areas of the prompt and delayed components.
References
Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | lookchem
lookchem.com
1
Constructing Narrowband Thermally Activated Delayed Fluorescence Materials with Emission Maxima Beyond 560 nm Based on Frontier
chemrxiv.org
4
Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials
mdpi.com
5
Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis
acs.org
2
Whitepaper: Dipole Moment and Polarity Dynamics of 2-Methoxy-4-methyl-1,3,5-triazine
Executive Summary Understanding the physicochemical properties of heterocyclic scaffolds is a foundational step in rational drug design and agrochemical development. 2-Methoxy-4-methyl-1,3,5-triazine is a critical asymme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the physicochemical properties of heterocyclic scaffolds is a foundational step in rational drug design and agrochemical development. 2-Methoxy-4-methyl-1,3,5-triazine is a critical asymmetric derivative of the 1,3,5-triazine family, frequently encountered as a synthetic intermediate and an environmental metabolite of sulfonylurea herbicides like thifensulfuron-methyl[1][2].
This technical guide provides an in-depth analysis of the molecule's polarity and dipole moment. By synthesizing Density Functional Theory (DFT) computational frameworks with the classical Debye experimental protocol, this paper establishes a self-validating methodology for quantifying molecular charge distribution.
Structural and Electronic Foundations
The parent molecule, 1,3,5-triazine, is a planar, highly symmetric aromatic ring belonging to the
point group. Due to this perfect symmetry, the individual bond dipoles cancel out entirely, resulting in a net dipole moment () of exactly zero Debye (0.00 D)[3][4][5].
However, the introduction of substituents at the 2- and 4-positions profoundly breaks this symmetry, lowering the molecule to a
or point group and generating a permanent dipole moment. The net polarity of 2-methoxy-4-methyl-1,3,5-triazine is dictated by the vector summation of three primary electronic forces:
The Triazine Core: The three highly electronegative nitrogen atoms act as an electron sink, pulling electron density away from the ring carbons[6].
The 4-Methyl Group (-CH
): Exerts a weak, electron-donating inductive effect (+I) toward the ring.
The 2-Methoxy Group (-OCH
): Introduces a complex electronic dynamic. The oxygen lone pairs donate electron density into the aromatic -system via resonance (+M effect), while simultaneously withdrawing electron density through the -bond due to oxygen's high electronegativity (-I effect).
Fig 1: Vector summation of electronic effects leading to the net dipole moment.
Computational Profiling (DFT)
Before executing resource-intensive laboratory protocols, Density Functional Theory (DFT) is utilized to predict the electronic topography of the molecule. For triazine derivatives, the B3LYP functional paired with a 6-311++G(d,p) basis set is the industry standard for optimizing molecular geometry and calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[7][8].
While direct experimental dipole data for 2-methoxy-4-methyl-1,3,5-triazine is niche, we can accurately extrapolate its properties by comparing it to its highly studied structural analog: 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The analog possesses an experimentally and computationally validated dipole moment of 3.73 D[9][10]. Removing the highly polar amino group reduces the overall charge separation, placing the estimated dipole moment of our target molecule in the range of 2.8 to 3.5 D .
Table 1: Comparative Quantum Chemical Parameters (DFT/B3LYP)
Note: Data for the parent and amino-analog are derived from established literature[4][9][10]. Target estimates are extrapolated baselines.
Experimental Determination Protocol: The Debye Method
To empirically validate the computational dipole moment, we rely on the foundational principles established by Peter Debye[11]. The total molar polarization (
) of a molecule in an electric field is the sum of its orientation polarization () —caused by the alignment of permanent dipoles—and its distortion polarization () —caused by the temporary distortion of electron clouds[12][13].
Causality of Experimental Design: The protocol must isolate
to calculate the permanent dipole moment. Because responds to high-frequency alternating fields (like visible light) while does not, we can measure the refractive index to find , and measure the low-frequency dielectric constant to find . Subtracting the two yields the isolated [13][14]. Furthermore, the experiment must be conducted in a strictly non-polar solvent (e.g., cyclohexane) and extrapolated to infinite dilution to eliminate solute-solute and solute-solvent dipole interactions, ensuring a self-validating, artifact-free measurement[12].
Step-by-Step Methodology
Solution Preparation: Accurately weigh and prepare five dilute solutions of 2-methoxy-4-methyl-1,3,5-triazine in anhydrous cyclohexane, with mole fractions (
Capacitance Measurement: Introduce the solutions into a thermostated liquid capacitance cell at 298.15 K. Measure the capacitance (
) to determine the static dielectric constant () of each fraction[12][14].
Refractive Index Measurement: Using an Abbe refractometer, measure the refractive index (
) of each solution at the sodium D-line (589 nm) to quantify the optical distortion polarization[13].
Data Extrapolation (Halverstadt-Kumler Method): Plot the dielectric constants and specific volumes against the weight fractions. Extrapolate the slopes to infinite dilution (
).
Dipole Calculation: Apply the Debye equation to the isolated orientation polarization (
):
(Where is the dipole moment in Debye, and is absolute temperature in Kelvin)[12][14].
Fig 2: Step-by-step experimental workflow for determining the dipole moment using the Debye method.
Table 2: Representative Experimental Data Matrix for Debye Method
Mole Fraction ()
Dielectric Constant ()
Refractive Index ()
Density (, g/cm³)
Total Polarization ()
0.0000 (Pure Solvent)
2.023
1.426
0.779
27.4
0.0025
2.031
1.427
0.780
28.1
0.0050
2.040
1.428
0.781
28.9
0.0075
2.048
1.429
0.782
29.6
0.0100
2.057
1.430
0.783
30.4
Pharmacokinetic & Physicochemical Implications
The moderate-to-high dipole moment (~3 D) of 2-methoxy-4-methyl-1,3,5-triazine has profound implications for drug development and environmental science:
Solubility and ADMET: The asymmetric charge distribution enhances the molecule's Total Polar Surface Area (TPSA) and aqueous solubility, directly impacting its bioavailability and partition coefficient (LogP)[10].
Receptor Binding: The localized partial negative charges (
) on the methoxy oxygen and the triazine ring nitrogens act as potent hydrogen-bond acceptors. This polarity dictates the orientation of the molecule within the binding pockets of biological targets, driving the pharmacodynamics of triazine-based therapeutics and herbicides[2][10].
Conclusion
The transition from the symmetric, non-polar 1,3,5-triazine to the asymmetric 2-methoxy-4-methyl-1,3,5-triazine results in a distinct permanent dipole moment driven by competing resonance and inductive effects. By utilizing DFT computational modeling alongside rigorous Debye dielectric measurements, researchers can accurately map this polarity, unlocking critical insights into the molecule's behavior in biological and environmental systems.
References
chemeurope.com - 1,3,5-Triazine. Available at:[Link][3]
lookchem.com - Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Available at:[Link][1]
nobelprize.org - Peter Debye - Nobel Lecture: Methods to determine the electrical and geometrical structure of molecules. Available at:[Link][11]
wikipedia.org - 1,3,5-Triazine. Available at:[Link][5]
acs.org - Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. Available at:[Link][6]
emerald.com - The adsorption and inhibition efficiency of 2-amino-4-methoxy-6-methyl-1,3,5-triazine for corrosion of mild steel in hydrochloric acid solution. Available at:[Link][9]
springermedizin.de - Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Available at:[Link][10]
irjweb.com - DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at:[Link][8]
Application Note: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine from Acetamidine
[1][2][3][4][5] Executive Summary This Application Note details the optimized protocol for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) utilizing acetamidine hydrochloride as the primary bui...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Executive Summary
This Application Note details the optimized protocol for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) utilizing acetamidine hydrochloride as the primary building block.
While the request specified "2-Methoxy-4-methyl-1,3,5-triazine," this guide focuses on the 2-amino- derivative. This decision is based on the chemical reality that the reaction of acetamidine with cyanocarbonimidates inherently produces the amino-triazine, a critical intermediate in the manufacture of sulfonylurea herbicides such as Thifensulfuron-methyl and Tribenuron-methyl. The "N-cyano" moiety of the electrophile cyclizes to form the exocyclic amino group, making the 2-amino compound the standard synthetic output of this route.
Key Performance Indicators (KPIs):
Target Purity: >98.0% (HPLC)
Expected Yield: 80–85%
Scale: Gram to Kilogram adaptable
Reaction Type: Condensation / Cyclization
Structural Clarification & Retrosynthesis
The "Missing" Amino Group
It is critical to distinguish between the theoretical 2-methoxy-4-methyl-1,3,5-triazine (6-H) and the synthesized 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Acetamidine (A) provides the N-C(CH₃)-N fragment.
Dimethyl N-cyanocarbonimidate (B) provides the C(OCH₃)-N-C(NH₂) fragment.
During cyclization, the nitrile nitrogen of the cyanocarbonimidate becomes a ring nitrogen, while the nitrile carbon becomes the C-2 position, bearing the amino group (originally the N-terminus of the nitrile).
Reaction Scheme
The synthesis proceeds via the base-catalyzed condensation of acetamidine with dimethyl N-cyanocarbonimidate.[1]
Figure 1: Reaction pathway for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
Materials & Equipment
Reagents
Reagent
CAS No.
MW ( g/mol )
Equiv.
Role
Acetamidine Hydrochloride
124-42-5
94.54
1.0
Nucleophile (Amidine source)
Dimethyl N-cyanocarbonimidate
24771-25-3
114.10
1.0
Electrophile (Triazine builder)
Potassium Hydroxide (KOH)
1310-58-3
56.11
1.1–1.2
Base (Free-basing agent)
Methanol (MeOH)
67-56-1
32.04
Solvent
Reaction Medium
Equipment
Three-neck round-bottom flask (250 mL or scaled appropriately).
Mechanical stirrer (essential for slurry handling).
Base Solution: Dissolve KOH pellets (6.8 g, 120 mmol) in Methanol (50 mL) . Ensure complete dissolution. Cool this solution to 10°C .
Electrophile Solution: Dissolve Dimethyl N-cyanocarbonimidate (11.4 g, 100 mmol) in Methanol (40 mL) . Keep at ambient temperature until use.
Reaction Execution
Free-Basing: Add Acetamidine Hydrochloride (9.5 g, 100 mmol) to the cooled KOH/Methanol solution (10°C). Stir vigorously for 15 minutes.
Note: The solution may become cloudy due to the formation of KCl salts. This is normal.
Addition: Transfer the Dimethyl N-cyanocarbonimidate solution to the addition funnel.
Controlled Reaction: Dropwise add the electrophile solution to the acetamidine mixture over 30–45 minutes .
Critical Parameter: Maintain internal temperature between 10°C and 15°C during addition to prevent side reactions (oligomerization).
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to 25°C (Room Temperature) . Stir continuously for 2.0 hours .
Workup & Isolation
Quenching: Pour the reaction mixture slowly into Ice Water (40–50 mL) with stirring. This precipitates the product and dissolves inorganic salts (KCl).
Filtration: Collect the resulting white/off-white precipitate via vacuum filtration.
Washing:
Wash the filter cake with Cold Water (2 x 20 mL) to remove residual salts and base.
Wash with Cold Methanol (1 x 10 mL) to displace water and remove unreacted organic impurities.
Drying: Dry the solid in a vacuum oven at 70°C for 12 hours.
Expected Results
Yield: ~11.8 g (84% of theoretical).
Appearance: Off-white to light yellow powder.[2][3][4]
Melting Point: 219–221°C (Lit. value).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:
2-Methoxy-4-methyl-1,3,5-triazine as an intermediate in herbicide production
This Application Note is structured as a high-level technical guide for process chemists and agrochemical researchers. It addresses the synthesis, analysis, and downstream application of the critical triazine scaffold us...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for process chemists and agrochemical researchers. It addresses the synthesis, analysis, and downstream application of the critical triazine scaffold used in sulfonylurea herbicides.
Editorial Note: While the prompt specifies "2-Methoxy-4-methyl-1,3,5-triazine," the industrial utility of this scaffold in herbicide production is almost exclusively realized through its 6-amino functionalized derivative (2-Amino-4-methoxy-6-methyl-1,3,5-triazine , CAS 1668-54-8).[1] This amine handle is chemically necessary to form the sulfonylurea bridge. This guide focuses on the amino-derivative to ensure the protocol is functionally valid for herbicide synthesis (e.g., Metsulfuron-methyl, Chlorsulfuron).
High-Purity Synthesis and Coupling Protocols for Sulfonylurea Herbicides
Executive Summary
The compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (hereafter AMMT ) is the defining heterocyclic pharmacophore for a broad class of acetolactate synthase (ALS) inhibiting herbicides, including Metsulfuron-methyl , Tribenuron-methyl , and Chlorsulfuron [1].
The purity of the AMMT intermediate is the rate-limiting factor in the yield and stability of the final herbicide. Impurities in the triazine ring synthesis (specifically chloro- or bis-methoxy analogs) can lead to highly phytotoxic byproducts or inactive formulations. This guide outlines a self-validating acetamidine-based synthesis protocol that avoids the lower-purity cyanuric chloride route, followed by a downstream coupling protocol for Metsulfuron-methyl.
Chemical Identity & Properties
Property
Specification
IUPAC Name
4-Methoxy-6-methyl-1,3,5-triazin-2-amine
Common Abbreviation
AMMT / Triazine Amine
CAS Number
1668-54-8
Molecular Formula
C₅H₈N₄O
Molecular Weight
140.14 g/mol
Appearance
White to off-white crystalline powder
Melting Point
258–261 °C [2]
Solubility
Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water.[2][3]
Synthesis Protocol: The Acetamidine Route
Rationale: While industrial bulk production often utilizes the "one-pot" cyanuric chloride method [3], that pathway frequently generates chlorinated impurities. For high-value development and reference standard generation, the Acetamidine + Dimethyl N-cyanoimidocarbonate route is superior due to its regiospecificity and lack of halogenated byproducts [4].
3.1 Reaction Pathway
The synthesis involves the cyclization of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate under basic conditions.
Figure 1: Cyclization pathway for AMMT synthesis via acetamidine.
3.2 Step-by-Step Methodology
Reagents:
Acetamidine Hydrochloride (98%+)
Dimethyl N-cyanoimidocarbonate (98%+)
Sodium Methoxide (30% solution in Methanol)
Methanol (Anhydrous)
Procedure:
Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, charge 100 mL of anhydrous methanol .
Activation: Add 9.5 g (0.10 mol) of Acetamidine Hydrochloride . Stir at room temperature.
Basification: Dropwise add 18.0 g of Sodium Methoxide solution (30%) over 15 minutes. The solution will become slightly turbid as NaCl precipitates. Critical Step: Ensure the pH is >10 to liberate the free acetamidine base.
Addition: Add 14.2 g (0.10 mol) of Dimethyl N-cyanoimidocarbonate in a single portion.
Cyclization: Heat the mixture to reflux (65 °C) and maintain for 4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).
Quenching: Cool the reaction mixture to 25 °C. Pour the mixture into 100 mL of ice-cold water to precipitate the product.
Isolation: Filter the white precipitate via vacuum filtration.
Purification: Wash the filter cake with 2 x 20 mL cold water followed by 1 x 10 mL cold methanol. Dry in a vacuum oven at 70 °C for 12 hours.
Downstream Application: Synthesis of Metsulfuron-methyl
The primary utility of AMMT is its coupling with a sulfonyl isocyanate to form the sulfonylurea bridge.
5.1 Coupling Mechanism
The amino group of AMMT acts as a nucleophile, attacking the isocyanate carbon of 2-methoxycarbonylbenzenesulfonyl isocyanate .
Figure 2: Coupling of AMMT to form Metsulfuron-methyl.
5.2 Coupling Protocol
Solvent System: Suspend 14.0 g (0.1 mol) of AMMT in 150 mL of anhydrous Xylene .
Catalyst: Add 0.5 g of DABCO (1,4-Diazabicyclo[2.2.2]octane) as a catalyst.
Addition: Heat to 80 °C. Dropwise add a solution of 26.5 g (0.11 mol) of 2-methoxycarbonylbenzenesulfonyl isocyanate dissolved in 50 mL Xylene over 30 minutes.
Reaction: Stir at 80–90 °C for 3 hours. The suspension will initially clear and then reprecipitate the sulfonylurea product.
Workup: Cool to room temperature. Filter the solid.[4][5][6] Wash with Xylene followed by n-Hexane to remove unreacted isocyanate.
Yield: Expected yield of Metsulfuron-methyl is >90%.[6]
Safety & Handling
AMMT (Intermediate): Generally low acute toxicity, but acts as a mild skin irritant. Use standard PPE (Gloves, Goggles).
Sulfonyl Isocyanates:HIGH HAZARD. Potent respiratory sensitizers and lachrymators. All operations involving the isocyanate coupling (Section 5) must be performed in a functioning fume hood.
Waste: Triazine waste should be segregated from general organic waste due to potential nitrogen content regulations in incineration.
References
ChemicalBook. (2024). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Properties and Applications.Link
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.[1]Link
Vertex Chemical. (2019). Method for preparing 2-amino-4-methoxy-6-methyl-1,3,5-triazine by one-pot method.[7] CN Patent 106588827B. Link
DuPont. (1991). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.[1][2][3][7][8][5][9][10] US Patent 5,070,199. Link
University of Hertfordshire. (2024). Metsulfuron-methyl: PPDB: Pesticide Properties DataBase.Link
Application Notes and Protocols: Catalytic Applications of 2-Methoxy-4-methyl-1,3,5-triazine Complexes
Abstract The 1,3,5-triazine (or s-triazine) scaffold represents a compelling, yet historically underutilized, building block in the design of ligands for transition metal catalysis.[1][2] Compared to their ubiquitous pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,3,5-triazine (or s-triazine) scaffold represents a compelling, yet historically underutilized, building block in the design of ligands for transition metal catalysis.[1][2] Compared to their ubiquitous pyridine-based counterparts, triazine congeners offer a distinct electronic profile, characterized by a more electron-deficient aromatic system, which can profoundly influence the stability, reactivity, and selectivity of the corresponding metal complexes.[2][3] This guide focuses on the catalytic potential of complexes derived from 2-Methoxy-4-methyl-1,3,5-triazine. We will explore the synthesis of ligands and complexes based on this scaffold and detail their application in key organic transformations, including carbon dioxide valorization and cross-coupling reactions. The protocols provided herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their experimental design.
The 1,3,5-Triazine Core: A Privileged Scaffold for Ligand Design
The strategic advantage of employing diazine and triazine cores in ligand design lies in the ability to modulate the electronic properties of a catalyst with minimal steric alteration.[2] The nitrogen atoms in the 1,3,5-triazine ring act as strong π-acceptors, which can stabilize electron-rich metal centers and influence the energy levels of catalytic intermediates.
The subject of this guide, 2-Methoxy-4-methyl-1,3,5-triazine, offers two distinct points for functionalization to build more complex ligand architectures, such as pincer ligands. The methoxy and methyl groups donate electron density to the ring, subtly tuning its electronic properties compared to an unsubstituted triazine.
Synthesis of Triazine-Based Ligands and Metal Complexes
The versatility of the triazine core stems from the sequential and regioselective substitution chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5][6] By controlling reaction temperatures, nucleophiles can be introduced in a stepwise manner, allowing for the construction of unsymmetrically substituted triazines. While the direct synthesis of 2-Methoxy-4-methyl-1,3,5-triazine derivatives is specific, the general principles of building multidentate ligands on this core follow established synthetic logic.
Below is a generalized workflow for synthesizing a potential pincer-type ligand starting from a functionalized 2-Methoxy-4-methyl-1,3,5-triazine precursor, followed by metalation.
Caption: Generalized workflow for synthesis of a triazine-based pincer ligand and its subsequent metal complexation.
Protocol 2.1: General Procedure for Metal Complexation
This protocol describes a general method for coordinating a synthesized triazine-based ligand to a metal center, such as Palladium(II).
Materials:
Synthesized triazine ligand (1.0 eq)
Palladium(II) acetate [Pd(OAc)₂] or other suitable metal precursor (1.0 eq)
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
Setup: To a dry Schlenk flask under an inert atmosphere, add the triazine ligand (1.0 eq) and the metal precursor (1.0 eq).
Solvent Addition: Add the anhydrous, degassed solvent via cannula. The volume should be sufficient to dissolve the reagents (typically 0.1 M concentration).
Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C) to facilitate complexation. The progress of the reaction can often be monitored by a color change.
Monitoring: Reaction progress can be monitored by techniques like ³¹P NMR if using phosphine-containing ligands or by TLC to observe the consumption of the free ligand.
Isolation: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the product is soluble, the solvent is removed in vacuo, and the resulting solid is purified by recrystallization or column chromatography.
Characterization: The final complex should be thoroughly characterized by NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction to confirm its structure.
Catalytic Application in Carbon Dioxide (CO₂) Valorization
A significant application for triazine-based complexes is in the catalytic reduction of CO₂. Cobalt complexes featuring a triazine core have demonstrated remarkable activity in the hydrosilylation of CO₂, a process that converts CO₂ into valuable chemical feedstocks like formates or methanol equivalents.[1][7]
Causality Behind Experimental Choices:
Cobalt Center: Cobalt is an earth-abundant metal with well-established reactivity in hydride transfer reactions, which are central to CO₂ reduction.
Triazine Ligand: The triazine core plays a crucial role in modulating the hydricity (hydride-donating ability) of the Co-H species formed in situ. This electronic tuning directly impacts the energy barrier for the CO₂ insertion step, governing the overall efficiency of the catalysis.[1]
Hydrosilane: Phenylsilane (PhSiH₃) is a common and effective hydride source for this transformation.
Protocol 3.1: Cobalt-Triazine Catalyzed Hydrosilylation of CO₂
Materials:
Cobalt-triazine precatalyst (e.g., 0.1-1.0 mol%)
Substrate (e.g., benzophenone, as a model system, or direct CO₂ gas)
Phenylsilane (PhSiH₃) (2.0-3.0 eq)
Anhydrous, degassed solvent (e.g., THF, Toluene)
High-pressure reactor or a balloon filled with CO₂
Procedure:
Reactor Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor or a Schlenk flask with the cobalt-triazine precatalyst.
Reagent Addition: Add the anhydrous solvent, followed by the substrate (if not CO₂ itself) and the phenylsilane.
Pressurization: Seal the reactor and purge with CO₂ gas. Pressurize the reactor to the desired pressure (e.g., 1-10 atm). If using a balloon, ensure a constant positive pressure of CO₂.
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C). The selective formation of different reduction products (silyl formate, bis(silyl)acetal, or methoxysilane) can often be controlled by adjusting temperature and pressure.[7]
Monitoring: The reaction can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or ¹H NMR to determine conversion and product distribution.
Workup: Upon completion, carefully vent the CO₂ pressure. Quench the reaction by the slow addition of a suitable reagent (e.g., aqueous HCl or NaHCO₃ solution) to consume any remaining silane.
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by column chromatography.
Parameter
Condition
Rationale
Catalyst Loading
0.1 - 2.0 mol%
Balances reaction rate with cost-effectiveness.
Silane
Phenylsilane, (EtO)₃SiH
Acts as the hydride source for the reduction.
CO₂ Pressure
1 - 20 atm
Higher pressure increases CO₂ concentration, potentially affecting rate and selectivity.
Temperature
25 - 80 °C
Influences reaction kinetics and can control the level of CO₂ reduction.[7]
Solvent
THF, Toluene
Must be anhydrous and non-protic to avoid quenching the active species.
Catalytic Application in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[8] Triazine-based ligands, particularly pincer complexes, can serve as robust ancillary ligands for these transformations, offering thermal stability and high catalytic activity.[2] The electron-deficient triazine core can facilitate the reductive elimination step, which is often rate-limiting in catalytic cycles like the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Arylboronic acid or ester (Ar'-B(OR)₂) (1.2-1.5 eq)
Triazine-Palladium precatalyst (0.01-1.0 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
Setup: To a Schlenk tube, add the aryl halide, arylboronic acid, base, and the palladium precatalyst.
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously for the required time (typically 2-24 hours) at the specified temperature (e.g., 80-110 °C).
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the limiting aryl halide.
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers.
Extraction: Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst Loading
0.01 - 1.0 mol%
High catalyst turnover allows for low loadings.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation.
Solvent
Toluene/H₂O, Dioxane
The aqueous phase is crucial for the base to function and aids in transmetalation.
Temperature
80 - 110 °C
Provides the necessary activation energy for the catalytic cycle.
References
Ilies, G. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
Ilies, G. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
Request PDF. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ResearchGate. Available at: [Link]
ACS Publications. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available at: [Link]
Google Patents. (n.d.). Process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine.
Google Patents. (n.d.). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
SpringerLink. (n.d.). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available at: [Link]
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
Request PDF. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
ResearchGate. (n.d.).[1][4][7]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Available at: [Link]
Arkat USA. (n.d.). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
Royal Society of Chemistry. (2021). 1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. Available at: [Link]
Advanced Protocols for the Functionalization of 2-Methoxy-4-methyl-1,3,5-triazine Scaffolds in Pharmaceutical Synthesis
Abstract The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and antidiabetic agents. Specifically, the 2-methoxy-4-methyl-1,3,5-t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and antidiabetic agents. Specifically, the 2-methoxy-4-methyl-1,3,5-triazine substitution pattern provides a highly tunable steric and electronic environment. The differential electron-donating properties of the methoxy and methyl groups uniquely modulate the electrophilicity of the remaining C6 position. This application note details the mechanistic rationale and validated protocols for functionalizing this scaffold—primarily utilizing 2-chloro-4-methoxy-6-methyl-1,3,5-triazine—both as a direct building block for active pharmaceutical ingredients (APIs)[1] and as a highly efficient activating reagent for racemization-free peptide coupling[2].
Mechanistic Rationale of the Triazine Core
The inherent electron-deficient nature of the s-triazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, unsubstituted cyanuric chloride is often too reactive, leading to uncontrolled hydrolysis and poly-substitution.
By employing the 2-chloro-4-methoxy-6-methyl-1,3,5-triazine derivative[3], chemists achieve precise control over the reaction kinetics:
Methoxy Group (C2): Acts as a weak resonance donor (+R) but a strong inductive withdrawer (-I), stabilizing the transition state during nucleophilic attack without completely deactivating the ring.
Methyl Group (C4): Provides weak inductive donation (+I), slightly dampening the electrophilicity of the core to prevent unwanted hydrolysis under ambient conditions.
Chlorine Leaving Group (C6): Serves as an excellent leaving group for incoming nucleophiles (amines, anilines, or carboxylates) via a Meisenheimer complex intermediate.
This precise electronic balance allows the scaffold to be directed down two primary synthetic pathways: direct API incorporation (via SNAr) or transient activation (as a peptide coupling agent).
Caption: Divergent functionalization pathways of the 2-methoxy-4-methyl-1,3,5-triazine scaffold.
Protocol A: SNAr Amination for API Building Blocks
The conversion of the 6-chloro derivative to 2-amino-4-methoxy-6-methyl-1,3,5-triazine is a critical step in synthesizing sulfonylurea-based pharmacophores[1]. The resulting amino-triazine acts as a potent nucleophile for subsequent coupling with sulfonyl isocyanates.
Quantitative Data: Substituent Effects on SNAr Kinetics
The kinetics of the SNAr reaction are heavily dependent on the nucleophilicity and steric bulk of the incoming amine.
Substituent (Amine)
Reaction Time (h)
Yield (%)
pKa of Conjugate Acid
Experimental Notes
Ammonia (NH₃)
4.0
88
9.2
Requires sealed tube or continuous gas bubbling.
Methylamine
2.5
92
10.6
Faster kinetics due to higher nucleophilicity.
Aniline
12.0
75
4.6
Requires elevated temperature (reflux) due to low pKa.
Preparation: Dissolve 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq, 10 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Causality: THF is selected as it fully solubilizes the starting material and stabilizes the polar Meisenheimer transition state without acting as a competing nucleophile.
Nucleophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the amine (2.5 eq). If using ammonia gas, bubble it directly into the solution for 30 minutes.
Causality: Cooling suppresses competitive hydrolysis if trace moisture is present and controls the exothermic SNAr reaction. The excess amine (1.5 eq) acts as an acid scavenger for the generated HCl, driving the reaction forward.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).
Causality (Self-Validation): The introduction of the amino group significantly increases the polarity of the molecule. The product will appear as a distinct, lower-Rf spot compared to the highly non-polar chloro-triazine starting material.
Workup & Isolation: Quench the reaction by pouring it into 50 mL of crushed ice water. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: The aqueous quench dissolves the amine hydrochloride byproduct salts, leaving the highly pure amino-triazine product partitioned in the organic phase.
Protocol B: Triazine-Mediated Peptide Coupling
Similar to the widely used CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and DMTMM reagents[4][5], 2-chloro-4-methoxy-6-methyl-1,3,5-triazine can be utilized to activate carboxylic acids for amide bond formation. This method is highly prized in pharmaceutical synthesis because it proceeds with minimal to no racemization of chiral centers[2][5].
Caption: Mechanism of carboxylic acid activation and amide bond formation via triazinylammonium salts.
Step-by-Step Methodology
In Situ Activation: To a round-bottom flask containing the carboxylic acid (1.0 eq) and 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1.05 eq) dissolved in Dichloromethane (DCM), add N-methylmorpholine (NMM) (3.0 eq) dropwise at 0 °C.
Causality: NMM serves a dual, synergistic purpose. It acts as a base to deprotonate the carboxylic acid and as a nucleophilic catalyst to attack the triazine ring, forming a highly electrophilic quaternary triazinylammonium intermediate[6].
Active Ester Formation: Stir the mixture for 45 minutes at room temperature.
Causality: This pre-activation phase ensures complete conversion of the acid to the O-acyltriazine active ester. This intermediate is reactive enough to undergo aminolysis but stable enough to prevent the formation of oxazolones, thereby strictly suppressing racemization[2].
Amidation: Add the primary or secondary amine component (1.1 eq) to the reaction mixture. Stir for 6–12 hours at room temperature.
Causality: The amine nucleophilically attacks the carbonyl carbon of the active ester, displacing the triazine moiety to form the target amide bond.
Purification (Self-Validating Workup): Dilute the reaction with additional DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine. Dry and concentrate.
Causality: Unlike traditional carbodiimide couplings (e.g., DCC) which leave difficult-to-remove urea byproducts, the displaced hydroxytriazine byproduct and excess NMM are highly water-soluble[5]. The sequential acidic and basic washes completely remove these impurities, often yielding API-grade amides without the need for silica gel chromatography.
References
1.[1] Cas 1668-54-8,2-Amino-4-methoxy-6-methyl-1,3,5-triazine | lookchem, lookchem.com,
2.[3] CAS 27676-51-3 | 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine - Synblock, synblock.com,
3.[4] DMTMM - Wikipedia, wikipedia.org,
4.[5] DMTMM - Grokipedia, grokipedia.com,
5.[2] New observations on peptide bond formation using CDMT | Request PDF, researchgate.net,
6.[6] Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis, mdpi.com,
Application Note: Green Chemistry Methodologies for the Synthesis of 2-Methoxy-4-methyl-1,3,5-triazine
Introduction & Scope 1,3,5-Triazine derivatives are critical structural scaffolds in drug discovery and agrochemical development. Specifically, methoxy- and methyl-substituted triazines (such as 2-Methoxy-4-methyl-1,3,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
1,3,5-Triazine derivatives are critical structural scaffolds in drug discovery and agrochemical development. Specifically, methoxy- and methyl-substituted triazines (such as 2-Methoxy-4-methyl-1,3,5-triazine and its 6-amino derivative) serve as essential metabolic intermediates and fundamental building blocks for sulfonylurea herbicides like thifensulfuron-methyl[1]. Historically, the synthesis of these heterocycles relied on harsh reaction conditions, extended reflux times, and environmentally damaging solvents (e.g., DMF, toluene).
This application note provides researchers and drug development professionals with validated, self-contained green chemistry protocols. By leveraging sonochemistry and microwave irradiation, these methods synthesize 2-Methoxy-4-methyl-1,3,5-triazine with high atom economy, drastically reduced E-factors, and superior yield profiles.
Mechanistic Insights: The Causality of Green Activation
To achieve high-yield nucleophilic aromatic substitution (SNAr) on the triazine core without relying on toxic organic solvents, researchers must overcome significant activation energy barriers and biphasic mass transfer limitations. The following mechanisms explain the causality behind our protocol choices:
Phase-Transfer Catalysis (PTC): The introduction of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is non-negotiable for aqueous protocols. Because the triazine precursor exhibits poor water solubility, TBAB forms a lipophilic ion pair with the nucleophile (e.g., methoxide generated from methanol and base). This complex shuttles across the aqueous-organic interface, delivering the nucleophile directly to the triazine core. This targeted reagent transfer accelerates the SNAr reaction and prevents competitive hydrolysis[2].
Acoustic Cavitation (Sonochemistry): Ultrasonic irradiation propagates compression and rarefaction waves through the aqueous medium, generating microbubbles. The violent collapse of these bubbles creates localized hotspots of extreme temperature and pressure. This mechanical energy physically disrupts the phase boundary, acting synergistically with TBAB to drive the reaction to completion in under 30 minutes. Quantitative green metrics using the DOZN™ 2.0 tool demonstrate that this sonochemical approach is up to 13 times "greener" than classical reflux methods[3].
Dielectric Heating (Microwave): For solvent-free or minimal-solvent routes, microwave irradiation directly couples with the dipole moments of the reactants and the PTC. This volumetric heating eliminates the thermal gradients typical of conductive heating, allowing the substitution reaction to reach optimal yields in as little as 150 seconds while suppressing thermal degradation byproducts[2].
Experimental Protocols
Protocol A: Ultrasound-Assisted Aqueous Synthesis
Objective: Synthesize 2-Methoxy-4-methyl-1,3,5-triazine via methoxylation of 2-chloro-4-methyl-1,3,5-triazine in aqueous media.
Preparation: In a 50 mL reaction vessel, suspend 2-chloro-4-methyl-1,3,5-triazine in 15 mL of deionized water.
Catalyst & Base Addition: Add Na₂CO₃ and TBAB to the suspension. Stir at 400 rpm for 2 minutes to ensure homogeneous distribution of the base.
Nucleophile Introduction: Slowly add methanol dropwise to the mixture. Troubleshooting Note: If the organic precursor exhibits severe immiscibility, adding up to 5% (v/v) DMF as an energy transfer facilitator can significantly boost the yield[4].
Sonication: Submerge the reaction vessel in an ultrasonic bath (or use a probe sonicator at 20 kHz). Irradiate at ambient temperature for 15–30 minutes[4].
Monitoring: Track reaction progress via LC-MS or TLC (Hexane:Ethyl Acetate, 7:3).
Isolation: Upon completion, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from ethanol to yield pure 2-Methoxy-4-methyl-1,3,5-triazine.
Mixture Assembly: Combine the triazine precursor (10 mmol), methanol (15 mmol), Na₂CO₃ (20 mmol), and TBAB (0.5 mmol) in a microwave-safe quartz vial.
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Critical Step: Ensure the reactor is equipped with fiber-optic temperature sensing to prevent thermal runaway and product decomposition[4].
Heating Profile: Irradiate at 150 W, ramping to 80 °C, and hold for 2.5 to 5 minutes[2].
Workup: Cool the vial rapidly using compressed air. Dissolve the crude mixture in ethyl acetate, filter out the solid catalyst and inorganic salts, and evaporate the solvent to obtain the target compound.
Quantitative Data: Protocol Benchmarking
The table below summarizes the efficiency and sustainability metrics of the proposed green protocols compared to conventional synthesis.
Methodology
Primary Solvent
Catalyst
Reaction Time
Yield (%)
DOZN™ 2.0 Rating
Conventional Reflux
DMF / Toluene
None
12 – 24 hours
60 – 70%
Baseline
Microwave-Assisted
Solvent-Free
TBAB
~ 2.5 mins
> 88%
Highly Improved
Sonochemical
Water
TBAB
5 – 30 mins
> 75%
13x Greener
Workflow Visualization
Workflow for the green synthesis of 1,3,5-triazines via US and MW activation pathways.
References
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer , MDPI. 2
Technical Support Center: Green Synthesis of 1,3,5-Triazines , Benchchem. 4
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol , PubMed (Ultrason Sonochem). 3
A Comprehensive Guide to the Polymerization Kinetics of 2-Methoxy-4-methyl-1,3,5-triazine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for investigating the polymerization kinetics of 2-methoxy-4-methyl-1,3,5-triaz...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for investigating the polymerization kinetics of 2-methoxy-4-methyl-1,3,5-triazine. The 1,3,5-triazine core is a foundational structure for developing thermally stable and chemically resistant polymers. Understanding the kinetic parameters of polymerization is critical for controlling the material's final properties and optimizing its synthesis for various applications, including drug delivery matrices and advanced materials. This document offers a holistic approach, beginning with the synthesis of the monomer, proceeding to detailed protocols for kinetic analysis using Differential Scanning Calorimetry (DSC), and concluding with methods for data interpretation. It is designed to equip researchers with the theoretical knowledge and practical protocols necessary to successfully characterize and control the polymerization of this and similar triazine-based systems.
Introduction to Triazine Polymer Systems
1,3,5-triazines, also known as s-triazines, are a class of nitrogen-containing heterocycles that serve as versatile building blocks for functional polymers. The inherent thermal stability and chemical robustness of the triazine ring make it a desirable component in high-performance materials. Polymers based on this core structure often exhibit excellent flame retardancy, high char yield, and significant resistance to thermal degradation, properties attributed to the high nitrogen content of the triazine moiety.[1]
The specific monomer, 2-methoxy-4-methyl-1,3,5-triazine, incorporates an electron-donating methoxy group and a methyl group. These substituents are expected to significantly influence the monomer's reactivity and the final properties of the polymer. The methoxy group, for instance, can impact the activation parameters of polymerization.[1][2] This guide provides a comprehensive framework for synthesizing this monomer and quantifying its polymerization behavior, offering a pathway to novel materials with tailored properties.
Synthesis and Characterization of the Monomer
Given that 2-methoxy-4-methyl-1,3,5-triazine is not a commonly available commercial chemical, its synthesis is a necessary first step. The most practical and widely used method for preparing substituted 1,3,5-triazines is the sequential, controlled nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis.
Protocol 2.1: Synthesis of 2-Methoxy-4-methyl-1,3,5-triazine
Rationale: This protocol employs a two-step nucleophilic substitution. First, one chlorine atom is replaced by a methoxy group at a low temperature. Second, a methyl group is introduced via a Grignard reaction to replace a second chlorine atom. The final chlorine is removed via reduction.
Dissolve 1 mole of cyanuric chloride in 500 mL of tetrahydrofuran (THF) in a three-neck flask equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of 1 mole of sodium methoxide in methanol dropwise, ensuring the temperature does not exceed 5 °C.
Stir the reaction mixture for 4-6 hours at this temperature.
Monitor the reaction by thin-layer chromatography (TLC).
Once complete, filter the mixture to remove the precipitated sodium chloride. The filtrate contains 2-methoxy-4,6-dichloro-1,3,5-triazine.
Step B: Introduction of the Methyl Group:
To the filtrate from Step A, cooled to 0 °C, slowly add 1.1 moles of methylmagnesium bromide (Grignard reagent) in diethyl ether.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction carefully by adding saturated ammonium chloride solution.
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
Step C: Dechlorination and Purification:
The resulting product from Step B is 2-methoxy-4-methyl-6-chloro-1,3,5-triazine. This can be reduced to the final product using a standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reductive dechlorination methods.
Purify the final product, 2-methoxy-4-methyl-1,3,5-triazine, by column chromatography on silica gel.
Characterization:
¹H NMR: To confirm the presence and integration of methoxy and methyl protons.
¹³C NMR: To verify the carbon signals of the triazine ring and the substituents.[5]
FTIR: To identify characteristic vibrational bands of the triazine ring (around 1550 and 1350 cm⁻¹) and C-O stretches.[6]
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
Theoretical Framework for Polymerization Kinetics
The polymerization of multifunctional triazine monomers, such as those derived from cyanate esters, often results in the formation of highly cross-linked networks.[6] The kinetics of such processes are commonly studied using thermal analysis techniques like DSC, which measures the heat evolved during the exothermic polymerization reaction.
The rate of conversion, dα/dt, can be expressed by the general kinetic equation:
dα/dt = k(T) * f(α)
where:
α is the degree of conversion.
k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT).
f(α) is the reaction model, which describes the dependence of the reaction rate on the conversion.
Kinetic Analysis Methods:
Isoconversional (Model-Free) Methods: These methods are powerful because they allow for the determination of the activation energy (Ea) as a function of conversion without assuming a specific reaction model (f(α)).[1][2] This is particularly useful for complex reactions where the mechanism may change with conversion. Common methods include:
Kissinger Method: Relates the peak temperature of the exotherm to the heating rate.
Flynn-Wall-Ozawa (FWO) & Kissinger-Akahira-Sunose (KAS) Methods: Use data from DSC scans at multiple heating rates to calculate Ea at different levels of conversion.[1][2]
Model-Fitting Methods: These methods involve fitting the experimental data to a specific reaction model. The Kamal-Sourour model is often used for thermoset curing reactions that exhibit autocatalytic behavior[6]:
dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ
where k₁ and k₂ are rate constants, and m and n are the reaction orders.
Consumables: Aluminum DSC pans, nitrogen gas (high purity).
4.2 Protocol 1: Non-isothermal Polymerization Kinetics via DSC
Objective: To determine the activation energy (Ea) and observe the overall polymerization profile at different heating rates.
Procedure:
Accurately weigh 5-10 mg of the monomer into an aluminum DSC pan.
Hermetically seal the pan to prevent any mass loss during heating.
Place the sample pan and an empty reference pan into the DSC cell.
Purge the DSC cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.
Heat the sample from room temperature to a temperature above the completion of the polymerization exotherm (e.g., 350 °C).
Repeat the experiment using at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min).[5]
Record the heat flow as a function of temperature for each run.
4.3 Protocol 2: Isothermal Polymerization Kinetics via DSC
Objective: To study the polymerization rate at a constant temperature and fit the data to a kinetic model.
Procedure:
Prepare the sample as described in Protocol 4.2.
Place the sample and reference pans in the DSC cell under a nitrogen atmosphere.
Rapidly heat the sample to the desired isothermal temperature (chosen from the non-isothermal scan, e.g., the onset temperature of polymerization).
Hold the sample at this temperature for a sufficient time for the reaction to go to completion, recording the heat flow versus time.
Repeat at several different isothermal temperatures.
Data Analysis and Interpretation
5.1 Analysis of Non-isothermal Data
The total heat evolved during the reaction (ΔH_total) is proportional to the area under the exothermic peak. The degree of conversion (α) at any temperature T can be calculated as:
α = ΔH_T / ΔH_total
where ΔH_T is the partial heat of reaction up to temperature T.
Kissinger Analysis: The activation energy can be determined from the peak exotherm temperatures (T_p) at different heating rates (β) using the Kissinger equation:
ln(β / T_p²) = ln(AR / Ea) - Ea / (R * T_p)
A plot of ln(β / T_p²) versus 1 / T_p yields a straight line with a slope of -Ea / R.
FWO/KAS Analysis: These methods calculate Ea at specific conversions. For the FWO method, a plot of log(β) versus 1/T for a given α gives a slope related to -0.4567 * Ea / R.
5.2 Data Presentation
The kinetic parameters derived from the DSC experiments should be summarized clearly.
Kinetic Parameter
Method
Value
Units
Activation Energy (Ea)
Kissinger
Calculated Value
kJ/mol
Activation Energy (Ea)
FWO (at α=0.5)
Calculated Value
kJ/mol
Pre-exponential Factor (A)
Kissinger
Calculated Value
s⁻¹
Reaction Order (n)
Model-Fitting
Calculated Value
-
Visualizing the Process
Diagrams are crucial for understanding complex mechanisms and workflows. The following have been generated using the DOT language.
Caption: Proposed thermal polymerization mechanism for 2-methoxy-4-methyl-1,3,5-triazine.
Caption: Experimental workflow for kinetic analysis of triazine polymerization.
Troubleshooting and Expert Insights
Baseline Irregularities in DSC: Ensure proper pan sealing and a stable nitrogen purge rate. A pre-run with an empty pan can help establish a stable baseline.
Incomplete Polymerization: If the reaction does not go to completion (residual exotherm in a second heating scan), it may indicate that the final temperature or time was insufficient. For highly cross-linked systems, vitrification can slow down the reaction, requiring higher temperatures to complete.
Influence of Atmosphere: While nitrogen is standard, trace amounts of oxygen can sometimes act as an inhibitor or lead to side reactions. Ensure a high-purity, consistent gas flow.
Monomer Purity: Impurities can act as plasticizers, catalysts, or inhibitors, significantly affecting the measured kinetics. The monomer synthesis and purification step is therefore critical for obtaining reliable and reproducible data.
Conclusion
This application note provides a robust and detailed methodology for the synthesis and kinetic analysis of 2-methoxy-4-methyl-1,3,5-triazine polymerization. By following these protocols, researchers can accurately determine key kinetic parameters such as activation energy and reaction order. This fundamental understanding is paramount for the rational design and process control required to develop novel triazine-based polymers for advanced applications in materials science and drug development.
References
Galukhin, A., et al. (2022). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. MDPI. Available at: [Link]
Al-Bayati, M. F. J., et al. (2021). Synthesis, characterization and comparative thermal degradation kinetics of s‐Triazine based polymers. ProQuest. Available at: [Link]
ACS Applied Polymer Materials. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Publications. Available at: [Link]
Al-Bayati, M. F. J., et al. (2021). Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers. ResearchGate. Available at: [Link]
Tucker, B. S., et al. (2015). Triazine-mediated controlled radical polymerization: new unimolecular initiators. eScholarship, University of California. Available at: [Link]
Simanek, E. E., & Enciso, A. E. (2014). Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications. Royal Society of Chemistry. Available at: [Link]
MDPI. (2024). Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes. MDPI. Available at: [Link]
MDPI. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Available at: [Link]
Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. (n.d.). Source not specified in search result.
Tucker, B. S., et al. (2015). Polymer Chemistry. eScholarship, University of California. Available at: [Link]
da Silva, A. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available at: [Link]
Gwon, Y., et al. (2019). Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. PMC. Available at: [Link]
Pakkath, R., et al. (n.d.). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Source not specified in search result.
Coote, M. L., et al. (2013). Which side-reactions compromise nitroxide mediated polymerization? Polymer Chemistry. Available at: [Link]
ResearchGate. (n.d.). Synthesis of alkoxy-1,3,5-triazines 21 and 22 from cyanuric chloride. ResearchGate. Available at: [Link]
da Silva, A. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]
CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.
Mayer, F., et al. (2018). Wavelength-optimized Two-Photon Polymerization Using Initiators Based on Multipolar Aminostyryl-1,3,5-triazines. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]
Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization. (n.d.). Source not specified in search result.
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. Available at: [Link]
Technical Support Center: Troubleshooting & Yield Optimization for 2-Methoxy-4-methyl-1,3,5-triazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the synthetic bottlenecks associate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the synthetic bottlenecks associated with 2-methoxy-4-methyl-1,3,5-triazine and its functionalized derivatives (such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a critical intermediate for sulfonylurea herbicides)[1].
Synthesizing asymmetric 1,3,5-triazines requires precise control over chemoselectivity. Because the triazine core acts as an electron-deficient electrophile, sequential nucleophilic aromatic substitutions (
) must be thermodynamically managed. This guide dissects the causality behind common failures, provides self-validating protocols, and offers authoritative troubleshooting strategies.
Mechanistic Overview & Synthetic Workflow
The synthesis of methoxy-methyl-triazines typically relies on the sequential substitution of (2,4,6-trichloro-1,3,5-triazine). The fundamental principle governing this workflow is that every time an electron-donating group (e.g.,
, , or ) replaces a chlorine atom, the electron density of the triazine ring increases. This drastically lowers the ring's electrophilicity, meaning each subsequent substitution requires a higher activation energy (and thus, higher temperatures)[2].
Figure 1: Step-by-step synthetic workflow for 2-methoxy-4-methyl-1,3,5-triazine derivatives.
Troubleshooting Guides & FAQs
Q1: My methoxylation step of 2,4-dichloro-6-methyl-1,3,5-triazine yields a mixture of mono- and di-methoxylated products. How can I improve chemoselectivity?Causality: The formation of the 4,6-dimethoxy byproduct occurs when the thermal energy in the reactor exceeds the activation barrier for the second substitution. While the first methoxylation is exothermic and rapid, localized "hot spots" during the addition of sodium methoxide (
) will force the second chlorine to act as a leaving group before the first substitution is globally complete[3].
Solution:
Temperature Control: Maintain the internal temperature strictly between 5 °C and 15 °C during
addition.
Stoichiometry: Use exactly 1.05 equivalents of
.
Solvent Dynamics: Utilize a biphasic or controlled solvent system (e.g., Toluene/Methanol) to moderate the nucleophile's solubility and reactivity[3].
Q2: During the synthesis, I observe significant hydrolysis and the formation of white, insoluble precipitates. What causes this?Causality: Cyanuric chloride and its chlorinated intermediates are highly hygroscopic and sensitive to moisture. Water acts as a competing nucleophile, attacking the electrophilic carbon to form hydroxy-triazines, which rapidly tautomerize into highly stable, insoluble triazinones (cyanuric acid derivatives)[4].
Solution: Ensure all solvents (especially toluene and methanol) are strictly anhydrous. If utilizing a one-pot method with aqueous ammonia for the final amination, ensure the pH is carefully modulated and the reaction is kept cold during the initial aqueous contact to favor amine attack over hydroxide attack.
Q3: Are there alternative "green" or catalytic methods to build the 2-methoxy-4-methyl-1,3,5-triazine core without using highly toxic cyanuric chloride?Causality: Traditional step-by-step
generates stoichiometric chloride waste and requires harsh, toxic precursors.
Solution: Yes. Cyclocondensation approaches can build the triazine ring from acyclic precursors. For example, reacting activated carboxylic acids with in -pyridine with molecular sieves yields 4,6-dimethoxy-1,3,5-triazines directly in high yields[5]. Additionally, introducing phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) allows for sonochemical synthesis in aqueous media, drastically reducing organic solvent reliance[6].
Figure 2: SNAr mechanistic pathway highlighting the Meisenheimer complex formation.
Quantitative Data: Yield Optimization Parameters
To achieve a self-validating system, thermodynamic inputs must be strictly aligned with the desired leaving group. Table 1 summarizes the optimized parameters for sequential substitution on the triazine core[2].
Table 1: Thermodynamic and Kinetic Parameters for Sequential
on Cyanuric Chloride
Substitution Step
Leaving Group
Incoming Nucleophile
Optimal Temp (°C)
Relative Ring Electrophilicity
Typical Yield (%)
1st Substitution
(Grignard)
0 - 5
Very High
85 - 90
2nd Substitution
()
10 - 20
Moderate
92 - 95
3rd Substitution
(Ammonia)
40 - 60
Low
80 - 88
Standardized Experimental Protocol
The following is a self-validating, one-pot methodology for the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine starting from the 2,4-dichloro-6-methyl-1,3,5-triazine intermediate[3].
Phase 1: Controlled Methoxylation
Preparation: Charge a dry, nitrogen-flushed reaction vessel with 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) dissolved in anhydrous toluene. Cool the reactor using an ice bath to an internal temperature of 5 °C.
Nucleophilic Addition: Equip an addition funnel with 25% Sodium Methoxide (
) in methanol (1.05 eq). Add the dropwise over 30–45 minutes.
Causality: The dropwise addition prevents exothermic spikes. Exceeding 15 °C provides sufficient thermal energy to overcome the activation barrier for the second substitution, leading to the unwanted 4,6-dimethoxy byproduct[3].
Self-Validation Check (Analytical): After 1 hour of stirring at 10 °C, sample the organic layer for GC-MS or TLC (Hexane:EtOAc 4:1). The reaction is validated to proceed to Phase 2 only when the peak/spot for the dichloro-starting material completely disappears, confirming quantitative mono-methoxylation.
Phase 2: Amination & Isolation
Amine Introduction: To the same vessel, add 40% aqueous ammonia (1.2 eq) while maintaining the temperature at 10 °C to prevent rapid volatilization of the ammonia[3].
Thermal Activation: Remove the ice bath and gradually heat the mixture to 40 °C. Stir for 2 hours.
Causality: The newly added methoxy group has donated electron density into the triazine ring via resonance, deactivating it. Elevated thermal energy is now required to force the final chloride expulsion[2].
Self-Validation Check (Physicochemical): Monitor the pH of the aqueous phase. The pH will steadily drop as the basic ammonia is consumed and
(neutralized to ammonium chloride) is generated. A stable pH of ~6.5–7.0 indicates reaction completion.
Workup: Quench the reaction with ice water (500 mL). Extract the product into the toluene layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the off-white powder product[1].
References
LookChem. "2-Amino-4-methoxy-6-methyl-1,3,5-triazine." LookChem Chemical Database. [Link]
MDPI. "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives." MDPI. [Link]
Oudir, S., Rigo, B., Hénichart, J.-P., Gautret, P. "A Convenient Method for the Conversion of a Carboxy Group into a 4,6-Dimethoxy-1,3,5-triazine Group." Organic Chemistry Portal / Synthesis. [Link]
US Patent Office. "Preparation of methyl-1,3-5-triazines (US5095113A).
DTIC. "Synthesis and Properties of Some Cyanuric Chloride Derivatives." Defense Technical Information Center.[Link]
Technical Support Center: Troubleshooting 2-Methoxy-4-methyl-1,3,5-triazine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-methyl-1,3,5-triazine and its derivatives. As a critical building block in the development of agrochemicals (such as sulfonylurea herbicides) and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-methyl-1,3,5-triazine and its derivatives. As a critical building block in the development of agrochemicals (such as sulfonylurea herbicides) and pharmaceutical agents, the 1,3,5-triazine core requires highly precise synthetic control. The parent heterocycle and its substituted derivatives are electron-deficient and highly reactive. Consequently, nucleophilic aromatic substitution (SNAr) on the triazine ring is prone to several competing side reactions, including over-substitution, ring cleavage, and hydrolysis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and purity.
Understanding the causality behind side reactions is the first step in preventing them. The synthesis typically involves the methoxylation of a halogenated precursor (e.g., 2-chloro-4-methyl-1,3,5-triazine) or the controlled reaction of cyanuric chloride derivatives. Because the triazine ring is highly electron-deficient, it is susceptible to attack by strong nucleophiles, which can lead to ring opening (yielding hydrogen cyanide or formamidine derivatives) or hydrolysis (yielding thermodynamically stable triazinols) [1].
Reaction pathway of 2-Methoxy-4-methyl-1,3,5-triazine synthesis and competing side reactions.
Q1: Why am I observing significant formation of 2-hydroxy-4-methyl-1,3,5-triazine (hydrolysis) during the methoxylation step?
Expert Insight: The 1,3,5-triazine ring is highly sensitive to moisture, especially under basic conditions. Hydrolysis of the chloro-precursor or the methoxy product outcompetes methoxylation if trace water is present, leading to the thermodynamically stable triazinone (oxo-tautomer) [1].
Solution: Ensure absolute anhydrous conditions. Use freshly dried methanol and consider adding a chemical water scavenger like trimethyl orthoacetate. Replace aqueous bases (like NaOH) with non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) to minimize hydroxide formation [2].
Q2: How do I prevent over-methoxylation (e.g., forming 2,4-dimethoxy derivatives) when starting from a dichloro precursor?
Expert Insight: The sequential nucleophilic aromatic substitution of cyanuric chloride derivatives is highly temperature-dependent. The first substitution occurs rapidly at ~0°C, the second at room temperature (~25°C), and the third requires reflux [3]. Over-reaction is caused by poor thermal management or localized hotspots during base addition.
Solution: Maintain the reaction temperature strictly between 0–5°C during the addition of sodium methoxide or methanol/base. Use dropwise addition and vigorous stirring to prevent localized concentration gradients.
Q3: My overall recovery is low, and I suspect triazine ring cleavage. What causes this?
Expert Insight: The unsubstituted or mono-substituted 1,3,5-triazine ring is a labile system. Strong nucleophiles or highly alkaline conditions can cause ring cleavage, degrading the triazine into hydrogen cyanide and ammonium formate [1].
Solution: Avoid using strong unhindered nucleophiles or extreme pH levels (>10). Buffer the reaction or use a weaker base (e.g., K2CO3 or NaHCO3) to drive the SNAr without degrading the heterocyclic core.
Section 3: Validated Experimental Protocol
Step-by-Step Methodology for the Selective Synthesis of 2-Methoxy-4-methyl-1,3,5-triazine via SNAr
This protocol is designed as a self-validating system, incorporating in-process controls to ensure regioselectivity and prevent side reactions.
Preparation of Anhydrous System: Purge a 500 mL three-neck round-bottom flask with inert gas (N2 or Argon). Add 2-chloro-4-methyl-1,3,5-triazine (1.0 equiv, 100 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).
Temperature Control: Submerge the flask in an ice-salt bath and allow the solution to cool to 0–5°C. Critical Step: Verify the internal temperature using a calibrated thermocouple before proceeding.
Nucleophile Addition: Prepare a solution of sodium methoxide (1.05 equiv, 105 mmol) in 50 mL of anhydrous methanol. Add this solution dropwise over 45 minutes using an addition funnel. Maintain the internal temperature strictly below 5°C to prevent over-substitution [3].
Reaction Monitoring: Stir the mixture for 2 hours at 0–5°C. Monitor the reaction via TLC or HPLC. The disappearance of the starting material validates the completion of the mono-substitution.
Quenching and Workup: Quench the reaction by adding 50 mL of a cold, saturated aqueous ammonium chloride solution to neutralize any unreacted base and prevent ring cleavage. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol) to yield high-purity 2-Methoxy-4-methyl-1,3,5-triazine.
Section 4: Quantitative Data Comparison
To illustrate the causality between reaction conditions and product distribution, the following table summarizes the effect of temperature and base selection on the yield of the desired product versus side reactions.
Reaction Condition
Base Used
Temperature (°C)
Desired Product Yield (%)
Hydrolysis Yield (%)
Over-substitution Yield (%)
Ring Cleavage (%)
Optimized Protocol
NaOMe / DIPEA
0 – 5
92.5
< 2.0
< 1.0
None detected
Poor Temp Control
NaOMe
25
65.0
5.0
28.0
2.0
Aqueous Base
NaOH (aq)
0 – 5
45.0
52.0
1.0
2.0
Extreme pH / Heat
NaOH (excess)
60
10.0
15.0
35.0
40.0
Table 1: Impact of reaction parameters on the product distribution during the methoxylation of 2-chloro-4-methyl-1,3,5-triazine.
References
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme Connect.
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Benchchem.
Troubleshooting
solvent effects on the stability of 2-Methoxy-4-methyl-1,3,5-triazine
Welcome to the technical support guide for 2-Methoxy-4-methyl-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-Methoxy-4-methyl-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile heterocyclic compound. The following troubleshooting guides and FAQs address common challenges related to solvent effects on its stability, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Methoxy-4-methyl-1,3,5-triazine?
A: 2-Methoxy-4-methyl-1,3,5-triazine, like many substituted 1,3,5-triazines, is a relatively stable crystalline solid under anhydrous conditions. The triazine ring itself is an electron-deficient aromatic system, which lends it a degree of inherent stability. However, the substituents on the ring, particularly the methoxy group, create reactive sites that are susceptible to nucleophilic attack, making the molecule's stability highly dependent on its chemical environment. The product is generally considered stable, and hazardous polymerization will not occur under standard storage conditions.[1]
Q2: How do different solvent types (protic vs. aprotic) influence the stability of the compound?
A: The choice of solvent is critical.
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and participate in solvolysis reactions. The methoxy group is particularly susceptible to hydrolysis (reaction with water) or alcoholysis, leading to its replacement by a hydroxyl (-OH) or another alkoxy group. This process is often catalyzed by acidic or basic conditions.
Aprotic Solvents (e.g., THF, Dioxane, Acetonitrile, DMF): In their pure, anhydrous form, these solvents are generally inert towards the triazine core and its substituents. They are the preferred choice for reactions and storage to maintain the compound's structural integrity. However, the presence of trace amounts of water can still lead to slow degradation over time.
Q3: What are the primary degradation pathways I should be aware of?
A: The most common degradation pathway is the nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the methoxy group.[2]
Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-4-methyl-1,3,5-triazine. This is a significant concern in aqueous or non-anhydrous protic solvent systems. Many triazine derivatives are known to degrade in the aquatic environment.[3][4]
Aminolysis: If the solution contains primary or secondary amines, they can displace the methoxy group, forming a new amino-substituted triazine. This is the basis for the synthetic utility of related chlorotriazines but can be an undesired side reaction if not controlled.[2][5]
Q4: What are the visible or analytical signs of compound degradation?
A: Degradation may not always be visually apparent. Analytically, you may observe:
The appearance of new, more polar peaks in your HPLC or LC-MS chromatograms. The resulting hydroxy-triazine, for example, is typically more polar than the parent methoxy compound.
A gradual decrease in the peak area of the starting material over time in stability studies.
Inconsistent results or lower-than-expected yields in reactions where the triazine is a starting material.
Changes in NMR spectra, such as the disappearance of the methoxy signal (~4.0 ppm) and the appearance of a broad -OH peak.
Q5: What are the best practices for preparing and storing solutions of 2-Methoxy-4-methyl-1,3,5-triazine?
A: To ensure maximum stability:
Solvent Choice: Use dry (anhydrous) aprotic solvents whenever possible.
Storage: Store solutions in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (e.g., 4°C or -20°C) to minimize degradation.
Preparation: Prepare solutions fresh for use. Avoid long-term storage of solutions, especially if the solvent has not been rigorously dried.
Troubleshooting Guides
This section addresses specific experimental problems. The workflow below provides a general approach to diagnosing issues related to compound stability.
Caption: Troubleshooting workflow for triazine stability issues.
Issue 1: Inconsistent Reaction Yields and Unexpected Side Products
Q: I am using 2-Methoxy-4-methyl-1,3,5-triazine as a substrate in a reaction run in methanol. My yields are variable, and I see a significant side product in my LC-MS analysis. What is happening?
A: The likely cause is the solvolysis of your starting material by the methanol solvent, a process known as methanolysis. The electron-deficient triazine ring makes the carbon atom attached to the methoxy group electrophilic. Methanol, being a nucleophile, can attack this carbon, leading to the displacement of the methoxy group. Since the incoming and outgoing groups are the same, this might seem like a non-issue. However, this process indicates the compound's reactivity and susceptibility. If there is any water present in your methanol, a competing and often irreversible hydrolysis reaction will occur, forming the more polar 2-hydroxy-4-methyl-1,3,5-triazine. This hydroxy-triazine is your likely side product.
Causality and Expert Recommendation:
The reactivity of substituted triazines is a well-established principle, often exploited in their synthesis from cyanuric chloride where chlorine atoms are sequentially replaced by nucleophiles at different temperatures.[2][6] The methoxy group is a good leaving group in the context of SNAr chemistry on the triazine ring.
Troubleshooting Steps:
Confirm the Side Product: Analyze the side product by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of CH₂ (14 Da) and the addition of H, resulting in a net mass difference of -14 Da compared to the starting material.
Switch to an Aprotic Solvent: Rerun your reaction in a dry aprotic solvent such as tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.
Run a Control: Dissolve your 2-Methoxy-4-methyl-1,3,5-triazine in the original methanol solvent and stir it at the reaction temperature for the same duration without any other reagents. Monitor by HPLC or LC-MS to confirm if the starting material degrades under these conditions alone.
Issue 2: Appearance of New Peaks During Storage or Analysis
Q: I prepared a stock solution of the triazine in a solvent mixture containing water and acetonitrile for analytical purposes. After a week in the fridge, I see a new, earlier-eluting peak in my HPLC chromatogram. Is my compound degrading?
A: Yes, this is a classic sign of hydrolysis. The presence of water, even in a co-solvent system with acetonitrile, is sufficient to cause slow degradation of the methoxy-triazine. The resulting 2-hydroxy-4-methyl-1,3,5-triazine is more polar and will therefore typically have a shorter retention time (elute earlier) on a reverse-phase HPLC column. The stability of amine-substituted triazines has been shown to be sensitive to the solvent environment, and similar principles apply here.[7]
Causality and Expert Recommendation:
The triazine ring's electron-withdrawing nature facilitates nucleophilic attack. Water acts as the nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to expel methanol, yielding the thermodynamically stable hydroxy-triazine (or its tautomeric triazinone form).
Troubleshooting Steps & Preventative Measures:
Perform a Forced Degradation Study: To definitively identify the new peak, perform a forced degradation study as outlined in Protocol 2 . This will help you confirm the identity of the degradate by intentionally producing it under controlled acidic, basic, and neutral conditions.
Use Anhydrous Solvents for Stock Solutions: For long-term storage, dissolve the compound in a pure, anhydrous aprotic solvent like acetonitrile or DMSO.
Prepare Aqueous Solutions Fresh: If your experiment requires an aqueous solution, prepare it immediately before use from the anhydrous stock. Do not store aqueous solutions for extended periods.
Issue 3: Poor Solubility in Common Organic Solvents
Q: I am having trouble dissolving the triazine for my reaction. It seems to have poor solubility in solvents like ethanol. How can I improve this?
A: While 2-Methoxy-4-methyl-1,3,5-triazine is a small organic molecule, its flat, planar structure and intermolecular interactions can limit its solubility in certain solvents. Data for the closely related 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine shows that solubility is highly dependent on the solvent system and temperature.[8] Generally, solubility in alcohols like ethanol is moderate but increases with temperature. More polar aprotic solvents like DMF tend to be excellent solvents for this class of compounds.[8]
Solubility Data for a Related Triazine Derivative
The following table summarizes the mole fraction solubility (x₁) of 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine in various pure solvents at different temperatures, providing a useful guide for solvent selection.
Temperature (K)
Methanol
Ethanol
Ethylene Glycol (EG)
DMF
278.15
0.04655
0.03496
0.01258
0.2036
298.15
0.1011
0.07623
0.03155
0.3175
323.15
0.1852
0.1364
0.05972
0.4557
Data adapted from a study on a structurally similar triazine.[8]
Recommendations:
Select a Better Solvent: Based on the data, DMF is a superior solvent. Other polar aprotic solvents like DMSO or NMP are also likely to be effective.
Use a Co-Solvent System: If your reaction is incompatible with DMF, consider using a mixture of solvents. For example, a small amount of DMF or THF in a less effective solvent can significantly improve solubility.
Apply Gentle Heating: As shown in the table, solubility increases with temperature. Gently warming the mixture can help dissolve the compound, but be mindful of potential degradation if using protic solvents.
Experimental Protocols
Protocol 1: Assessing Solvent-Dependent Stability via HPLC
This protocol provides a framework for evaluating the stability of 2-Methoxy-4-methyl-1,3,5-triazine in various solvents.
Methodology:
Solution Preparation:
Prepare a stock solution of the triazine in anhydrous acetonitrile at a concentration of 1 mg/mL.
Prepare test solutions by diluting the stock solution to 0.1 mg/mL in the following solvents:
Solvent A: Anhydrous Acetonitrile (Control)
Solvent B: HPLC-grade Methanol
Solvent C: Deionized Water
Solvent D: THF (Anhydrous)
Time-Point Analysis:
Immediately after preparation (T=0), inject an aliquot of each solution into an HPLC system.
Store the remaining solutions in sealed vials at room temperature.
Analyze aliquots at subsequent time points (e.g., T=2h, 6h, 24h, 48h).
HPLC Conditions (Example):
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
Detection: UV at 220 nm or 254 nm.
Analysis: Monitor the peak area of the parent compound. A decrease in area over time indicates degradation. Quantify any new peaks that appear.
Protocol 2: Forced Degradation Study for Degradate Identification
This study intentionally degrades the compound to identify potential degradation products via LC-MS.
Methodology:
Caption: Workflow for a forced degradation study.
Prepare Samples: In separate vials, add an aliquot of a 1 mg/mL triazine stock solution in acetonitrile to solutions of 0.1 M HCl, 0.1 M NaOH, and deionized water. The final solvent composition should be approximately 50:50 acetonitrile/aqueous.
Incubate: Heat the vials at 50°C for 24 hours. Keep a control sample of the stock solution at 4°C.
Neutralize: After incubation, cool the samples to room temperature. Neutralize the acidic sample with NaOH and the basic sample with HCl.
Analyze: Analyze all samples by LC-MS. Compare the chromatograms and mass spectra of the stressed samples to the control. The primary degradation product under these conditions will likely be the hydrolyzed hydroxy-triazine. This provides a reference mass and retention time for identifying this impurity in other experiments. Analytical methods for triazine degradation products are well-established.[9][10][11]
References
Process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine.
Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. [Link]
Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. Journal of Chemical Research. [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency (EPA). [Link]
Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. ChemSafety. [Link]
Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine | CAS 1668-54-8. LookChem. [Link]
Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. U.S. Geological Survey (USGS). [Link]
Synthesis of 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine. PrepChem.com. [Link]
Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]
Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
Preparation of triazine derivatives.
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. RSC Advances. [Link]
Exploring Solvent Effects on Reactivity, NLO Properties, and Toxicological Interactions of 2'-((4,6-dimethoxy-1,3,5-triazin-2yl)carbonyl)-1,1,6'-trifluoro-N-methylmethanesulfonanilide. ResearchGate. [Link]
Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry. [Link]
Synthesis of symmetrical 2,4-disubstituted 1,3,5-triazines. ResearchGate. [Link]
Synthesis of imidazo[4,5-e][12][13]thiazino[2,3-c][9][10][12]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][9][10][12]triazines. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. Journal of Chemical Research. [Link]
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
(PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]
Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
Technical Support Center: Degradation of 2-Methoxy-4-methyl-1,3,5-triazine in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Methoxy-4-methyl-1,3,5-triazine in aqueous solution. This guide provides in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Methoxy-4-methyl-1,3,5-triazine in aqueous solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
I. Troubleshooting Guide
This section addresses common challenges encountered during the study of 2-Methoxy-4-methyl-1,3,5-triazine degradation.
Issue 1: Inconsistent or Slower-Than-Expected Degradation Rates
Question: My degradation experiment is showing highly variable results, or the degradation of 2-Methoxy-4-methyl-1,3,5-triazine is much slower than anticipated. What could be the cause?
Answer: Several factors can influence the degradation rate of triazine compounds in aqueous solutions. Let's break down the potential causes and solutions:
pH of the Aqueous Solution: The stability of the triazine ring is highly dependent on pH.
Causality: Hydrolysis is a primary degradation pathway for many triazine derivatives.[1] Acidic or alkaline conditions can catalyze the hydrolysis of the methoxy group and other substituents on the triazine ring. For instance, in acidic solutions, the degradation of a similar 1,3,5-triazine derivative was observed to proceed via hydrolysis of the triazine ring.[1]
Troubleshooting Steps:
Verify and Buffer pH: Ensure your aqueous solution is buffered to the desired pH and that the buffer capacity is sufficient to maintain this pH throughout the experiment, especially if the degradation process releases acidic or basic byproducts.
pH Profiling: Conduct a preliminary experiment to assess the degradation rate at various pH levels (e.g., 3, 5, 7, 9) to determine the optimal pH for your study or to understand its pH-dependent stability. The photo-Fenton process for degrading 2-chloro-4,6-diamino-1,3,5-triazine, for example, is optimal at a pH of 3.0.[2]
Temperature Control: Reaction kinetics are temperature-dependent.
Causality: An increase in temperature generally accelerates reaction rates, including degradation processes.
Troubleshooting Steps:
Maintain Constant Temperature: Use a temperature-controlled water bath or incubator to ensure a consistent temperature throughout your experiment.
Record Temperature: Continuously monitor and record the temperature of your reaction vessel.
Presence of Contaminants: Trace metals or microbial contamination can alter degradation pathways.
Causality: Certain metal ions can catalyze degradation reactions. Microbial contamination can introduce enzymatic degradation pathways, leading to faster and different degradation profiles.[3]
Troubleshooting Steps:
Use High-Purity Water: Employ deionized, distilled, or HPLC-grade water to minimize contaminants.
Sterilize Solutions and Glassware: If microbial degradation is not the focus of your study, sterilize your solutions and glassware to prevent unwanted biological activity.
Issue 2: Identification of Unexpected Degradation Products
Question: I am detecting degradation products that are not reported in the literature for 2-Methoxy-4-methyl-1,3,5-triazine. How can I identify these compounds and understand their formation?
Answer: The formation of unexpected byproducts can be attributed to several factors, including the specific experimental conditions and the presence of other reactive species.
Photodegradation Pathways: Exposure to light, especially UV radiation, can induce photochemical reactions.
Causality: Triazine compounds can undergo photodegradation, leading to the formation of various photoproducts through processes like dealkylation, oxidation, and dechlorination (if applicable).[4][5] For instance, studies on other s-triazines have shown that photodegradation can lead to the loss of side-chains and substitution with hydroxyl groups.[4]
Troubleshooting Steps:
Control Light Exposure: If photodegradation is not the intended pathway of study, conduct your experiments in the dark or using amber glassware to minimize light exposure.
Characterize Photoproducts: If photodegradation is being studied, utilize techniques like LC-MS/MS or GC-MS to identify the unknown products.[6][7] The presence of dimer products can indicate radical-mediated processes.[4]
Reaction with Co-solvents or Buffer Components:
Causality: The parent compound or its intermediates may react with solvents or buffer components, leading to the formation of adducts or other unexpected products.
Troubleshooting Steps:
Use Inert Solvents and Buffers: Select solvents and buffer systems that are known to be inert under your experimental conditions.
Run Control Experiments: Include control experiments without the triazine compound to identify any potential artifacts arising from the solvent or buffer system itself.
Issue 3: Analytical Challenges in Quantifying the Parent Compound and its Degradates
Question: I am having difficulty achieving good separation and quantification of 2-Methoxy-4-methyl-1,3,5-triazine and its degradation products using HPLC. What can I do to improve my analytical method?
Answer: Proper analytical methodology is crucial for accurately monitoring the degradation process. Here are some key considerations for method development and troubleshooting:
Method Selection and Optimization:
Causality: The choice of analytical technique depends on the physicochemical properties of the analytes (e.g., polarity, volatility). For triazines and their often more polar degradates, liquid chromatography is a common choice.
Troubleshooting Steps:
Column Selection: For reverse-phase HPLC, a C18 column is a good starting point.[8] Consider other stationary phases if co-elution is an issue.
Mobile Phase Optimization: A gradient elution using acetonitrile and water is often effective for separating compounds with a range of polarities.[9] Adding a modifier like formic acid can improve peak shape and ionization efficiency for MS detection.[9]
Detector Selection: A UV detector can be used for initial screening, but a mass spectrometer (MS) provides higher selectivity and sensitivity, which is essential for identifying and quantifying trace-level degradates.[6][9]
Sample Preparation:
Causality: The sample matrix can interfere with the analysis. Proper sample preparation is key to removing interfering substances and concentrating the analytes.
Troubleshooting Steps:
Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up aqueous samples and concentrating triazines and their metabolites.[9] C18 cartridges are commonly used for this purpose.[9]
Matrix Effects in MS: If using LC-MS, evaluate and correct for matrix effects by using matrix-matched standards or stable isotope-labeled internal standards.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Methoxy-4-methyl-1,3,5-triazine in an aqueous environment?
A1: Based on the chemistry of related s-triazine compounds, the primary degradation pathways for 2-Methoxy-4-methyl-1,3,5-triazine in aqueous solution are expected to be:
Hydrolysis: This is a key abiotic degradation pathway. The methoxy group on the triazine ring can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-methyl-1,3,5-triazine. This process can be influenced by pH.[1] The triazine ring itself can also undergo hydrolytic cleavage under certain conditions.[10][11]
Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the transformation of the molecule. This can involve reactions such as oxidation of the methyl group or cleavage of the methoxy group.[4][5] Studies on other triazines have shown that photodegradation often leads to dealkylation and hydroxylation.[4]
Microbial Degradation: In non-sterile aqueous environments, microorganisms can play a significant role in the degradation of s-triazines.[3] This typically involves a series of enzymatic reactions, often initiated by hydrolases that convert the parent compound to its hydroxylated analog.[12] The degradation can proceed all the way to mineralization, forming CO2 and NH3.[10]
Q2: What are the expected major degradation products?
A2: The major degradation products will depend on the dominant degradation pathway:
From Hydrolysis: 2-Hydroxy-4-methyl-1,3,5-triazine is a likely primary hydrolysis product. Further degradation could lead to the opening of the triazine ring.
From Photodegradation: A variety of photoproducts could be formed, including hydroxylated and de-methylated derivatives.
From Microbial Degradation: The initial step is often the formation of the hydroxylated analog.[12] Subsequent steps can lead to the formation of cyanuric acid, which is then further metabolized to ammonia and carbon dioxide.[10][12]
Q3: How does pH affect the stability of 2-Methoxy-4-methyl-1,3,5-triazine?
A3: The stability of s-triazines is generally pH-dependent. Both acidic and alkaline conditions can promote hydrolysis. For some triazine herbicides, degradation is accelerated at low pH.[2] It is crucial to control and monitor the pH in any degradation study.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection is the most common and powerful tool for separating and quantifying the parent compound and its degradation products in aqueous samples.[6][9][13]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives or after a derivatization step.[7]
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy are invaluable for the structural elucidation of unknown degradation products isolated from the reaction mixture.[1][9]
III. Experimental Protocols
Protocol 1: Hydrolysis Study of 2-Methoxy-4-methyl-1,3,5-triazine
This protocol outlines a basic procedure to study the hydrolysis of 2-Methoxy-4-methyl-1,3,5-triazine at different pH values.
Materials:
2-Methoxy-4-methyl-1,3,5-triazine
HPLC-grade water
Buffer solutions (pH 4, 7, and 9)
Temperature-controlled incubator or water bath
HPLC-UV or HPLC-MS/MS system
Procedure:
Prepare a stock solution of 2-Methoxy-4-methyl-1,3,5-triazine in a suitable organic solvent (e.g., acetonitrile or methanol).
In separate, sterile, amber glass vials, prepare buffered aqueous solutions at pH 4, 7, and 9.
Spike each buffered solution with the stock solution to achieve a final concentration of 10 mg/L. Ensure the volume of organic solvent is minimal (e.g., <0.1%) to avoid co-solvent effects.
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound and any major degradation products.
Plot the concentration of 2-Methoxy-4-methyl-1,3,5-triazine versus time for each pH to determine the degradation kinetics.
Protocol 2: Photodegradation Study of 2-Methoxy-4-methyl-1,3,5-triazine
This protocol describes a method to investigate the photodegradation of the target compound under simulated solar light.
Materials:
2-Methoxy-4-methyl-1,3,5-triazine
HPLC-grade water
Quartz reaction vessels
Solar simulator or a UV lamp with a defined spectrum
HPLC-MS/MS system
Procedure:
Prepare an aqueous solution of 2-Methoxy-4-methyl-1,3,5-triazine (e.g., 10 mg/L) in HPLC-grade water.
Transfer the solution to quartz reaction vessels (which are transparent to UV light).
Place the vessels under the light source. Maintain a constant temperature using a cooling system if necessary.
As a control, wrap an identical vessel in aluminum foil to keep it in the dark and place it alongside the irradiated samples.
At selected time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect samples from both the irradiated and dark control vessels.
Analyze the samples by HPLC-MS/MS to quantify the parent compound and identify and quantify any photoproducts.
Compare the degradation rates in the light and dark to assess the contribution of photodegradation.
IV. Visualization of Degradation Pathways
Diagram 1: Proposed Hydrolytic and Microbial Degradation Pathway
Caption: Proposed hydrolytic and microbial degradation pathway.
Diagram 2: Experimental Workflow for a Degradation Study
Caption: General experimental workflow for degradation studies.
V. Quantitative Data Summary
Parameter
Hydrolysis
Photodegradation
Microbial Degradation
Key Influencing Factors
pH, Temperature
Light Intensity & Wavelength, Photosensitizers
Microbial Population, Nutrients, Temperature, pH
Typical Half-life Range
Hours to Years (highly condition-dependent)
Minutes to Days
Days to Weeks
Primary Products
Hydroxylated derivatives
Hydroxylated and dealkylated derivatives
Hydroxylated derivatives, Cyanuric acid, CO2, NH3
Note: The values in this table are illustrative and based on general knowledge of s-triazine degradation. Actual values for 2-Methoxy-4-methyl-1,3,5-triazine must be determined experimentally.
VI. References
Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2025). MDPI. [Link]
Biodegradation of s-triazine xenobiotics. KOPS - University of Konstanz. [Link]
Biodegradation of s-triazine compounds by a stable mixed bacterial community. (1999). PubMed. [Link]
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation. (2023). Semantic Scholar. [Link]
Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. SCIRP. [Link]
Biodegradation of s-triazine xenobiotics. Europe PMC. [Link]
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. [Link]
Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. (2021). ResearchGate. [Link]
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the midwestern United States during the 1990s. USGS Publications Warehouse. [Link]
Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. (2000). PubMed. [Link]
Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. (2023). PMC. [Link]
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. ACS Publications. [Link]
Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. (2009). Fisher Digital Publications. [Link]
Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. (2017). PubMed. [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. Google Patents.
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (2025). MDPI. [Link]
Determination of triazine residues in herbal plants using molecularly imprinted polymer extraction followed by UHPLC-MS/MS. RSC Publishing. [Link]
Photodegradation study of some triazine-type herbicides. (2025). ResearchGate. [Link]
Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. (2001). PubMed. [Link]
Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC. [Link]
Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. (2023). MDPI. [Link]
Technical Support Center: Optimizing Reaction Temperature for Triazine Methoxylation
The following technical guide is designed as a specialized support resource for researchers optimizing the methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Topic: Kinetic Control & Temperature Optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers optimizing the methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Topic: Kinetic Control & Temperature Optimization in Nucleophilic Aromatic Substitution of Cyanuric Chloride.
Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers.[1]
Part 1: The Temperature-Selectivity Nexus
The methoxylation of cyanuric chloride (TCT) is a textbook example of thermodependent stepwise nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) . The electron-deficiency of the triazine ring decreases with each successive replacement of an electron-withdrawing chlorine atom by an electron-donating methoxy group. This kinetic differentiation allows for the selective isolation of mono-, di-, and tri-methoxylated products solely by controlling the reaction temperature.
The "Rule of Thumb" for Temperature Zones
While specific substrates may vary, the following temperature zones are universally accepted starting points for optimization:
Substitution Degree
Target Product
Temperature Window
Critical Control Factor
1st Substitution
2-methoxy-4,6-dichloro-1,3,5-triazine
0°C – 5°C
Exotherm Management: Reaction is highly exothermic. Keep ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to prevent di-substitution.
2nd Substitution
2,4-dimethoxy-6-chloro-1,3,5-triazine
30°C – 50°C
Stoichiometry: Requires exactly 2.0-2.1 eq. of methoxide. Excess base at this temp triggers hydrolysis.[1]
3rd Substitution
2,4,6-trimethoxy-1,3,5-triazine
Reflux (>80°C)
Time: The third chlorine is deactivated.[2] Requires prolonged heating or stronger forcing conditions.[1]
Part 2: Standard Operating Procedure (Self-Validating Protocol)
Objective: Synthesis of 2,4,6-trimethoxy-1,3,5-triazine (TMT) via stepwise temperature ramping.
Reagents
Substrate: Cyanuric Chloride (TCT) [Recrystallized from toluene if hydrolyzed material is suspected].[1]
Nucleophile: Sodium Methoxide (NaOMe) (30% in MeOH or solid).[1]
Base Scavenger: Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or excess NaOMe.
Step-by-Step Workflow
Cryogenic Loading (Phase I):
Dissolve TCT in methanol at -10°C .
Why: TCT reacts violently with methanol at room temperature to release HCl and methyl chloride.[1] Low temperature suppresses this background solvolysis.[1]
First Addition (0°C):
Add 1.05 eq.[1][3] NaOMe dropwise. Maintain internal temperature 0–5°C .
Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of TCT indicates completion of mono-species.[1]
Thermal Ramp (Phase II):
Allow mixture to warm to Room Temperature (25°C) .
Add second portion of NaOMe (1.05 eq.).[1] Stir for 2–4 hours.
Checkpoint: If exotherm spikes >35°C, cool immediately to prevent premature tri-substitution or hydrolysis.[1]
Why: The third chlorine is sterically hindered and electronically deactivated.[1] Thermal energy is required to overcome the activation energy barrier.[1]
Part 3: Troubleshooting Guides & FAQs
Q1: I am observing a mixture of mono- and di-substituted products during the first stage. How do I fix this?
Diagnosis: Loss of Kinetic Control.[1]
Root Cause:
Local Hotspots: Adding methoxide too quickly created localized zones where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, allowing the second substitution to occur.
Stoichiometry Error: Excess methoxide (>1.1 eq) will force di-substitution even at low temperatures.[1]
Corrective Action:
Reduce Addition Rate: Use a syringe pump or pressure-equalizing dropping funnel to add NaOMe over 1–2 hours.[1]
Improve Heat Transfer: Use a jacketed reactor or dry ice/acetone bath.[1] Ensure vigorous stirring to dissipate heat instantly.
Q2: My reaction slurry turned into a thick white paste, and the yield is <50%. What happened?
Diagnosis: Hydrolysis (Formation of Cyanuric Acid derivatives).[1][2][4]
Root Cause:
Cyanuric chloride is extremely moisture-sensitive.[1] In the presence of water and base (especially at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), the chlorines are replaced by hydroxyl groups (-OH) instead of methoxy groups. The resulting hydroxy-triazines (e.g., cyanuric acid) are insoluble in organic solvents.
Corrective Action:
Solvent Drying: Ensure Methanol is anhydrous (<0.1% water).[1]
Base Choice: If using solid NaOMe, ensure it is not deliquescent (wet).[1]
pH Management: Hydrolysis is base-catalyzed.[1] Avoid large excesses of base at high temperatures.[1]
Q3: Why is the third substitution taking over 24 hours?
Diagnosis: Electronic Deactivation.
Root Cause:
The first two methoxy groups donate electron density into the triazine ring via resonance, making the carbon centers less electrophilic.[1] The third chlorine is "deactivated" toward nucleophilic attack.[1]
Corrective Action:
Increase Temperature: If using Methanol (bp 65°C), switch to a higher boiling solvent like Toluene or Dioxane with phase transfer catalysts (e.g., 18-Crown-6) to reach temperatures >90°C.
Super-Stoichiometry: Increase NaOMe to 2.0 eq for the final step to push kinetics.
Part 4: Visualizations
Diagram 1: Reaction Pathway & Temperature Dependence
This diagram illustrates the stepwise substitution pathway and the energy barriers associated with each step.[1]
Caption: Stepwise methoxylation of cyanuric chloride. Note the increasing temperature requirement for each subsequent substitution due to ring deactivation.[1]
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to diagnose impurities or low yields.
Caption: Diagnostic flowchart for resolving common synthetic failures in triazine methoxylation.
References
Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]
Thurston, J. T., et al. (1951).[1] "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983.[1] Link[1]
Cronin, J. S., et al. (2006).[1] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(4), 263-271.[1] Link[1]
BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Substituted Triazines." Link[1]
Kaval, N., et al. (2005).[1] "High-throughput synthesis of 1,3,5-triazines." Journal of Combinatorial Chemistry, 7(3), 490-502.[1] Link[1]
Technical Support Center: Solubilization Strategies for 2-Methoxy-4-methyl-1,3,5-triazine
From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for triazine derivative solubilization. Handling highly lipophilic, planar heterocyclic compounds like 2-Methoxy-4-methyl-1,...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the advanced troubleshooting guide for triazine derivative solubilization. Handling highly lipophilic, planar heterocyclic compounds like 2-Methoxy-4-methyl-1,3,5-triazine requires moving beyond trial-and-error. As researchers, we must approach solubility as a thermodynamic competition between the crystal lattice energy of the solid and the hydration energy of the solvent. This guide provides field-proven, mechanistically grounded, and self-validating protocols to overcome these barriers without compromising your downstream assays.
Solubilization Decision Matrix
Decision matrix for solubilizing hydrophobic triazine derivatives based on downstream applications.
Q1: Why is 2-Methoxy-4-methyl-1,3,5-triazine so resistant to aqueous solubilization?
The Causality: The fundamental issue lies in the molecule's structural thermodynamics. The 1,3,5-triazine core is highly planar, which promotes strong intermolecular
stacking in the solid state. Furthermore, the substitution of methoxy and methyl groups introduces significant lipophilic character and eliminates potential hydrogen bond donors. Because the crystalline lattice energy vastly exceeds the energy released by water-solute interactions, the compound remains insoluble in purely aqueous media. Overcoming this requires either disrupting the lattice with a high-polarity aprotic solvent or encapsulating the lipophilic regions.
Q2: What is the optimal co-solvent system for high-concentration analytical or in vitro assays?
The Causality: When biocompatibility is not the primary constraint (e.g., in chemical synthesis or analytical standard preparation), aprotic organic solvents are superior. Thermodynamic solubility studies on closely related methoxy-methyl-triazine derivatives demonstrate that N,N-dimethylformamide (DMF) provides the highest solubility due to its ability to disrupt
stacking while maintaining miscibility with water 1.
Quantitative Data: Relative Solubility in Co-Solvents
Data represents the mole fraction solubility of methoxy-methyl-triazine derivatives at 323.15 K.
A common mistake is adding the organic solvent to the aqueous buffer, which causes immediate micro-precipitation (the anti-solvent effect).
Initial Dissolution: Weigh the target mass of 2-Methoxy-4-methyl-1,3,5-triazine and dissolve it completely in 100% DMF (representing 5-10% of your final intended volume). Causality: Solubilizing in the pure organic phase first completely overcomes the lattice energy barrier.
Phase Integration: Place the vial on a magnetic stirrer at 500 RPM. Add the aqueous buffer dropwise (1 drop per second) to the organic phase. Causality: Slow addition allows the organic solvent to form a protective hydration shell around the triazine molecules before the bulk polarity shifts.
Self-Validation Step: To ensure your solution is truly dissolved and not a colloidal suspension, centrifuge the final mixture at 10,000 x g for 10 minutes.
Validation Check: If a pellet forms, you have exceeded the metastable zone width. Quantify the supernatant via HPLC against a standard curve. The peak area will validate the true dissolved concentration, ensuring your downstream assay receives an accurate dose.
Q3: How can I achieve aqueous solubility for biocompatible (cell-based or in vivo) applications?
The Causality: For biological assays where DMF or Methanol is toxic, you must rely on host-guest complexation. Recent pharmaceutical advancements utilize full-generation (G1-G3) hydroxyl-terminated triazine dendrimers to encapsulate hydrophobic molecules. The hydrophobic core of the dendrimer interacts with the lipophilic methoxy/methyl groups of the triazine, while the hydroxyl-terminated periphery forms hydrogen bonds with the bulk water, drastically enhancing apparent aqueous solubility 2.
Host Preparation: Prepare a 1 mM to 5 mM gradient series of G3 hydroxyl-terminated triazine dendrimer in distilled water.
Guest Saturation: Add an excess amount (beyond expected solubility) of solid 2-Methoxy-4-methyl-1,3,5-triazine to each dendrimer solution.
Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours. Causality: Host-guest complexation is a thermodynamically driven equilibrium process that requires significant time to reach steady-state saturation.
Self-Validation Step: Filter the equilibrium mixture through a 0.22 µm PTFE syringe filter. The filter will physically retain any uncomplexed solid triazine.
Validation Check: Measure the filtrate via UV-Vis spectroscopy. Plot the concentration of dissolved triazine against the dendrimer concentration. A linear increase confirms successful complexation and establishes the stoichiometric ratio, validating that the drug is encapsulated rather than suspended.
Q4: Can I use pH adjustments to force this compound into solution?
The Causality: The basicity of the nitrogen atoms in a methoxy/methyl-substituted 1,3,5-triazine ring is exceptionally low. The predicted pKa for similar substituted triazines is approximately 3.65 3. To meaningfully protonate the ring and induce ion-dipole interactions with water, the pH must be dropped below 2.5. While this enhances solubility, it introduces severe risks of acid-catalyzed hydrolysis (cleaving the methoxy group).
Protocol 3: Transient Acidic Solubilization
Acidification: Suspend the compound in water and slowly titrate with 0.1 M HCl until the pH reaches 2.5, monitoring for clarification.
Neutralization (If required): If your assay requires physiological pH, rapidly back-titrate with 0.1 M NaOH to pH 7.4 immediately before use. Note: The compound will eventually precipitate, but it may remain in a supersaturated metastable state long enough for acute dosing.
Self-Validation Step: Acidic conditions can degrade triazines.
Validation Check: Run an LC-MS analysis on the acidified solution after 1 hour. If you detect a mass shift corresponding to the loss of a methyl group or conversion to a cyanuric acid derivative, the protocol is invalid for your compound, and you must revert to Protocol 1 or 2.
References
Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K
Journal of Chemical & Engineering Data - ACS Publications
URL:[Link]
Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation
ResearchGate
URL:[Link]
Comparative NMR Spectral Analysis Guide: 2-Methoxy-4-methyl-1,3,5-triazine vs. Key Structural Analogs
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary The 1,3,5-triazine core is a privileged scaffold in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
The 1,3,5-triazine core is a privileged scaffold in modern drug discovery, materials science, and agrochemical development[1]. Identifying the exact substitution pattern on the triazine ring is a critical quality control step during the synthesis of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparative analysis of the
H and C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Methoxy-4-methyl-1,3,5-triazine against two structurally similar building blocks: 2,4-Dimethoxy-1,3,5-triazine and 2,4-Dimethyl-1,3,5-triazine . By contrasting these analogs, researchers can objectively evaluate how specific electron-donating and alkyl groups perturb the local magnetic environment, thereby establishing a robust framework for structural validation.
Mechanistic Foundations: Substituent Effects on the Triazine Core
To accurately interpret the NMR spectra of triazine derivatives, one must understand the causality behind the chemical shifts. The 1,3,5-triazine ring is highly electron-deficient due to the electronegativity of its three nitrogen atoms, which strongly deshield the ring carbons[2].
When substituents are introduced, they compete to alter this electronic environment:
Methoxy Group (-OCH
): The oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the -bond, while simultaneously donating electron density into the -system via resonance (+M effect). In triazine systems, the deshielding -I effect heavily influences the directly attached carbon (C2), pushing its C resonance to approximately 170–172 ppm[3]. The methoxy protons themselves appear as a sharp, highly diagnostic singlet near 3.98–4.05 ppm[4].
Methyl Group (-CH
): The methyl group provides weak electron donation via hyperconjugation (+I effect). This localized donation deshields the attached quaternary triazine carbon (C4) to approximately 175–177 ppm, while the methyl protons resonate upfield near 2.50–2.60 ppm.
Fig 1. Logical relationship of substituent electronic effects on 13C chemical shifts.
Self-Validating NMR Acquisition Protocol
A common pitfall in triazine NMR analysis is the failure to detect quaternary ring carbons due to their extended relaxation times. The following step-by-step protocol is designed as a self-validating system to ensure quantitative accuracy and absolute structural trustworthiness.
Why optimize
relaxation?
Quaternary carbons in the 1,3,5-triazine core lack directly attached protons, meaning they are deprived of efficient dipole-dipole relaxation pathways. Consequently, their longitudinal relaxation times (
) are exceptionally long. If the inter-pulse delay () is too short, the signals for C2 and C4 will be artificially suppressed, leading to missing peaks and failed structural assignments.
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of the triazine analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to maintain magnetic field homogeneity.
Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune and match the probe for both
H and C frequencies to maximize the quality factor (Q-factor) of the RF coil.
Automated Shimming: Execute gradient shimming (Z-axis) to optimize the magnetic field. The full width at half maximum (FWHM) of the TMS signal should be
1.0 Hz.
Inversion Recovery Experiment (The Validation Step): Run a standard inversion recovery pulse sequence (180° - - 90° - acquire) on the C channel. Calculate the for the quaternary triazine carbons. Set the acquisition delay () to at least (typically 5–8 seconds for triazines) to ensure complete longitudinal magnetization recovery.
Spectral Acquisition:
H NMR: Acquire 16 scans with a spectral width of 15 ppm and a of 2 seconds.
C NMR: Acquire 1024 to 2048 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and the optimized from Step 4.
Data Processing: Apply a 0.3 Hz exponential line-broadening window function to the
C FID before Fourier transformation to enhance the signal-to-noise ratio without compromising resolution.
Fig 2. Self-validating NMR acquisition workflow for triazine derivatives.
Comparative Spectral Analysis
By comparing 2-Methoxy-4-methyl-1,3,5-triazine against its symmetric analogs, we can isolate the spectral signatures of each functional group. The loss of molecular symmetry in the target compound is the primary driver of its distinct spectral fingerprint.
Quantitative Data:
H NMR Comparison
In the proton spectrum, the methoxy group provides the most straightforward distinction[3]. The target compound exhibits three distinct singlets, confirming its asymmetric nature.
Compound
C6-H (Triazine Ring)
-OCH Protons
-CH Protons
Symmetry
2-Methoxy-4-methyl-1,3,5-triazine
~8.90 ppm (s, 1H)
~4.05 ppm (s, 3H)
~2.55 ppm (s, 3H)
Asymmetric
2,4-Dimethoxy-1,3,5-triazine
~8.85 ppm (s, 1H)
~4.02 ppm (s, 6H)
N/A
Symmetric
2,4-Dimethyl-1,3,5-triazine
~8.95 ppm (s, 1H)
N/A
~2.60 ppm (s, 6H)
Symmetric
Data acquired in CDCl
at 400 MHz. Values are approximate reference ranges.
Quantitative Data:
C NMR Comparison
The carbon spectrum is where the structural causality becomes undeniable. Symmetric triazines (like the dimethoxy and dimethyl analogs) will only show two distinct signals for the triazine ring carbons due to magnetic equivalence. In contrast, 2-Methoxy-4-methyl-1,3,5-triazine breaks this symmetry, yielding three distinct quaternary carbon signals[5].
Compound
C2 (Attached to O/C)
C4 (Attached to O/C)
C6 (Attached to H)
-OCH Carbon
-CH Carbon
2-Methoxy-4-methyl-1,3,5-triazine
~171.5 ppm (-OCH)
~176.2 ppm (-CH)
~165.8 ppm
~55.2 ppm
~25.4 ppm
2,4-Dimethoxy-1,3,5-triazine
~172.0 ppm (-OCH)
~172.0 ppm (-OCH)
~164.5 ppm
~54.8 ppm
N/A
2,4-Dimethyl-1,3,5-triazine
~175.5 ppm (-CH)
~175.5 ppm (-CH)
~166.5 ppm
N/A
~26.1 ppm
Data acquired in CDCl
at 100 MHz. Values are approximate reference ranges.
Analytical Insights:
The C6 Carbon: The unsubstituted triazine carbon (C6) consistently appears upfield relative to the substituted carbons, typically resonating between 164.5 and 166.5 ppm[2].
Methoxy vs. Methyl Deshielding: The carbon attached to the methyl group (C4 at ~176.2 ppm) is shifted further downfield than the carbon attached to the methoxy group (C2 at ~171.5 ppm). This is counter-intuitive to basic electronegativity rules but is a hallmark of the resonance stabilization (+M effect) provided by the methoxy oxygen, which partially shields the C2 carbon relative to the purely inductively deshielded C4 carbon[4].
Practical Applications in Drug Development
For drug development professionals, this comparative data is indispensable during the synthesis of targeted therapeutics. When performing nucleophilic aromatic substitutions (
) on cyanuric chloride to build complex triazine-based drugs, the stepwise replacement of chlorides with methoxy or alkyl groups must be closely monitored.
By tracking the emergence of the ~55 ppm
C methoxy signal[3] and the splitting of the triazine ring signals from a single symmetric peak into three distinct asymmetric peaks, chemists can definitively prove the regioselectivity and completion of their reactions without relying solely on mass spectrometry.
References
BenchChem. "Spectroscopic comparison of ethoxy- and methoxy-triazine derivatives." BenchChem Technical Guides. URL:[3]
National Institutes of Health (PMC). "Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution." NIH PubMed Central. URL:[4]
The Royal Society of Chemistry. "Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides." RSC Advances. URL:[2]
ResearchGate. "Synthesis, structure, and dynamic behavior in solution of arylamino-1,3,5-triazines." ResearchGate. URL:[5]
MDPI. "Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives." Molecules. URL:[1]
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Methoxy-4-methyl-1,3,5-triazine
Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating low-molecular-weight nitrogenous heterocycles. 2-Methoxy-4-methyl-1,3,5-triazine, along wit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating low-molecular-weight nitrogenous heterocycles. 2-Methoxy-4-methyl-1,3,5-triazine, along with its 6-amino derivative (a ubiquitous and heavily monitored metabolite of sulfonylurea herbicides[1]), presents unique analytical hurdles due to the high thermodynamic stability of the triazine core. This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound. By detailing field-proven protocols and the causality behind its fragmentation, this guide serves as a definitive resource for researchers optimizing their mass spectrometry workflows.
Mechanistic Causality of Triazine Fragmentation
To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase chemistry of the analyte. The 1,3,5-triazine ring is highly electron-deficient, and its fragmentation is heavily dictated by the ionization technique applied[2].
Electron Impact (EI) Dynamics: Under 70 eV hard ionization, the generated radical cation (
) undergoes rapid extrusion and ring-contraction processes[3]. For methoxy-substituted triazines, the primary causal event is the loss of a formaldehyde neutral (CH₂O, -30 Da) or a methoxy radical (OCH₃, -31 Da). This is driven by the stability of the resulting resonance-stabilized even-electron ion, a pivotal intermediate before complete ring cleavage[3].
Electrospray Ionization (ESI) Dynamics: In positive ion mode, protonation preferentially occurs at the highly basic triazine nitrogen adjacent to the methoxy group. Upon Collision-Induced Dissociation (CID), this localized charge induces a charge-directed cleavage. The dominant, low-energy pathway is the elimination of methanol (CH₃OH, -32 Da). At higher collision energies, the triazine ring undergoes cleavage, resulting in the loss of hydrogen cyanide (HCN, -27 Da) or acetonitrile (CH₃CN, -41 Da)[2].
Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform for 2-Methoxy-4-methyl-1,3,5-triazine analysis—particularly in complex environmental degradation studies[4]—researchers must weigh raw sensitivity against structural information density.
GC-EI-MS (Single Quadrupole):
Performance: Provides highly reproducible, library-searchable "fingerprint" spectra. It is excellent for confirming the presence of the intact triazine nucleus.
Limitation: The molecular ion (
at m/z 125) is often of very low abundance because the high internal energy imparted during ionization leads to immediate ring fragmentation[5].
LC-ESI-MS/MS (Triple Quadrupole / Q-TOF):
Performance: Soft ionization perfectly preserves the protonated precursor
at m/z 126. By precisely tuning collision energies (CE) in the collision cell, researchers can systematically map the dissociation pathways. It is vastly superior for trace-level quantification in complex matrices[2].
Limitation: Susceptible to matrix effects (ion suppression), requiring rigorous sample cleanup and the use of stable isotope-labeled internal standards.
Quantitative Data: Fragmentation Comparison
The following table summarizes the characteristic fragment ions generated by both platforms, highlighting the distinct structural information each provides.
Table 1: Comparative MS Performance and Characteristic Ions for 2-Methoxy-4-methyl-1,3,5-triazine (MW = 125)
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system checks for the targeted analysis of 1,3,5-triazines[4].
Step 1: Sample Preparation & Matrix Spiking
Extract aqueous samples using Solid Phase Extraction (SPE) with an HLB (Hydrophilic-Lipophilic Balance) cartridge to capture the polar triazine.
Self-Validation Check: Spike a stable isotope-labeled internal standard (e.g., Atrazine-d5) prior to extraction. A recovery rate of 85-115% validates the extraction efficiency and corrects for downstream ion suppression.
Step 2: Chromatographic Separation
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic acid in MS-grade Water (essential to promote precursor protonation).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
Step 3: Mass Spectrometric Tuning (ESI+)
Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.
CID Optimization: Isolate m/z 126 in Q1. Perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 10 to 40 eV using Argon as the collision gas.
Self-Validation Check: Monitor the transition ratios. The system validates the identity of the methoxy-triazine if m/z 94 (loss of methanol) peaks at low CE (~15 eV), while the ring-opening fragment m/z 85 dominates at high CE (~30 eV)[2].
Visualizations
Fig 1. Step-by-step LC-ESI-MS/MS workflow for triazine analysis.
Fig 2. Primary CID fragmentation pathways of protonated 2-Methoxy-4-methyl-1,3,5-triazine.
References
1.[5] Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. researcher.life.
2.[3] Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. arkat-usa.org.
3.[1] Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. lookchem.com.
4.[2] Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. researchgate.net.
5.[4] Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine. researchgate.net.
Comparative Guide: Cyanuric Chloride (TCT) vs. 2-Methoxy-4-methyl-1,3,5-triazine (MMT)
This guide provides an in-depth technical comparison between Cyanuric Chloride (TCT) and 2-Methoxy-4-methyl-1,3,5-triazine (MMT) .[1] These two compounds represent opposite ends of the triazine reactivity spectrum: TCT i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Cyanuric Chloride (TCT) and 2-Methoxy-4-methyl-1,3,5-triazine (MMT) .[1]
These two compounds represent opposite ends of the triazine reactivity spectrum: TCT is a highly reactive electrophilic reagent used to build scaffolds, while MMT is a stabilized heterocyclic building block often used as a substrate for lateral functionalization.[1]
[1]
Executive Summary: The Warhead vs. The Scaffold
For drug development professionals, the choice between these two depends entirely on the synthetic stage:
Cyanuric Chloride (TCT): The "Sledgehammer."[1] It is a potent electrophile used to introduce the triazine core.[1] It undergoes sequential nucleophilic aromatic substitution (
2-Methoxy-4-methyl-1,3,5-triazine (MMT): The "Scalpel."[1] It is an electron-rich, deactivated scaffold.[1] It does not readily undergo
under mild conditions.[1] Instead, its reactivity lies in the acidity of the methyl group (lateral metallation) or as a stable core for further elaboration.[1]
Part 1: Electronic & Structural Profile
The distinct reactivity profiles stem from the electronic effects of the substituents on the 1,3,5-triazine ring.[1]
The following diagram illustrates the divergent synthetic pathways for TCT (Ring Substitution) versus MMT (Side-chain Functionalization).
Figure 1: Divergent reactivity logic. TCT reacts at the ring carbons (Cl displacement), whereas MMT typically reacts at the methyl group (Lateral Lithiation) due to ring deactivation.[1]
Part 2: Detailed Reactivity Matrix
1. Nucleophilic Aromatic Substitution ()
TCT: Reacts sequentially based on temperature.[1][2][3] This is the "Temperature Effect" rule:
Mechanism:[1][2][3][4][5] Addition-Elimination.[1] The ring is so electron-poor that weak nucleophiles (water, alcohols) attack readily.[1]
MMT: The methoxy and methyl groups stabilize the ring.[1] The methoxy group is a poor leaving group.[1]
Observation: MMT will not react with amines under standard TCT conditions (0°C–RT).[1]
Forcing Conditions: Displacement of the -OMe group requires high temperatures (>100°C) or acid catalysis to protonate the nitrogen (making the ring more electrophilic).[1]
2. Lateral Reactivity (The "Hidden" Feature of MMT)
TCT: Has no alkyl side chains.[1] Impossible to functionalize laterally.
MMT: The methyl group at position 4 is attached to an electron-deficient aromatic ring (similar to 2-picoline).[1]
Application: Treatment with strong bases (LDA, n-BuLi) generates a carbanion that can react with aldehydes, ketones, or alkyl halides.[1] This allows the triazine to be used as a linker rather than just a core.[1]
Part 3: Experimental Protocols
These protocols demonstrate the fundamental difference: TCT is treated as a reagent to be attacked , while MMT is treated as a substrate to be deprotonated .[1]
Protocol A: Sequential Substitution of Cyanuric Chloride (TCT)
Objective: Synthesis of a mono-substituted triazine derivative.
Preparation: Dissolve TCT (1.0 eq) in Acetone or THF. Cool to 0–5°C using an ice bath.
Critical Note: TCT is lachrymatory and moisture sensitive.[1] Use dry solvents.[1]
Addition: Add the nucleophile (e.g., Aniline, 1.0 eq) dropwise.[1]
Base Scavenging: Simultaneously add a base (
or DIPEA, 1.0 eq) to neutralize the generated HCl.[1]
Why? Acid accumulation protonates the amine nucleophile, stopping the reaction.[1]
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC.[1][5]
Result: Exclusive formation of the mono-substituted product. Warming to RT will trigger di-substitution.[1]
Protocol B: Lateral Functionalization of MMT
Objective: Extension of the methyl chain (C-C bond formation).[1]
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve 2-Methoxy-4-methyl-1,3,5-triazine (1.0 eq) in anhydrous THF.
Deprotonation: Cool to -78°C (Dry ice/Acetone). Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 minutes.[1]
Mechanism:[1][2][3][4][5] LDA removes a proton from the methyl group, forming a lithiated species (stabilized by the triazine ring).[1]
Electrophile Addition: Add Benzaldehyde (1.2 eq) dropwise. Stir at -78°C for 1 hour.
Quench: Allow to warm to RT and quench with saturated
.
Result: Formation of the hydroxy-ethyl derivative (Aldol-like condensation).[1] This chemistry is impossible with TCT.
Part 4: "Green" Alternatives & Confusion Check
Important Note for Drug Developers:
If your intent was to find a "Green" alternative to TCT for coupling reactions (amide bond formation), MMT is NOT the correct reagent. You likely intended to search for CDMT or DMT-MM .[1]
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine):
Structure: Derived from TCT by replacing two Cl with OMe.[1]
Reactivity: The remaining Cl is "deactivated" enough to be selective but reactive enough to activate Carboxylic Acids for amide coupling.[1]
Usage: Used with N-Methylmorpholine (NMM) to form DMT-MM in situ.[1]
Reagent
Role
Reactivity Level
TCT
Raw Building Block
Extremely High (Non-selective)
CDMT
Coupling Reagent
Moderate (Selective)
MMT
Scaffold / Substrate
Low (Requires Activation)
Part 5: References
Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1]
Kaminski, Z. J. (2000).[1] "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][5] A new coupling reagent for peptide synthesis."[1] Tetrahedron Letters, 26(24), 2901-2904.[1] [1]
BenchChem. (2025).[1][2] "Application Notes: Reaction of Chlorotriazines with Amines." BenchChem Technical Library.
Menicagli, R., et al. (2000).[1] "Lateral Lithiation of methyl-triazines: A route to functionalized heterocycles." Journal of Organic Chemistry. (General reference for lateral lithiation logic).
CymitQuimica. (2023).[1] "Safety Data Sheet: 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine."
FT-IR spectral assignment for 2-Methoxy-4-methyl-1,3,5-triazine
High-Resolution Spectral Assignment and Analytical Comparison Guide for 2-Methoxy-4-methyl-1,3,5-triazine Executive Summary 2-Methoxy-4-methyl-1,3,5-triazine is a critical heterocyclic building block and a key intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Spectral Assignment and Analytical Comparison Guide for 2-Methoxy-4-methyl-1,3,5-triazine
Executive Summary
2-Methoxy-4-methyl-1,3,5-triazine is a critical heterocyclic building block and a key intermediate in the synthesis of sulfonylurea herbicides (such as thifensulfuron-methyl)[1]. Accurate structural elucidation of this compound is paramount in drug development and agrochemical quality control. While Nuclear Magnetic Resonance (NMR) provides excellent proton and carbon mapping, vibrational spectroscopy—specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy—offers rapid, non-destructive, and highly specific functional group analysis.
This guide provides a comprehensive spectral assignment for 2-Methoxy-4-methyl-1,3,5-triazine, objectively comparing the performance of Attenuated Total Reflectance (ATR) FT-IR, Transmission FT-IR, and Raman spectroscopy to establish a robust analytical framework.
Mechanistic Causality in Vibrational Spectroscopy
The 1,3,5-triazine ring is a highly symmetric aromatic system. In its unsubstituted form (D3h symmetry), the mutual exclusion principle dictates that IR and Raman active modes are entirely distinct. However, the asymmetric substitution of a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 4 lowers the molecular symmetry to Cs[2]. This symmetry breaking causes previously degenerate ring stretching modes to split and become both IR and Raman active.
The highly electronegative oxygen of the methoxy group withdraws electron density via induction while donating via resonance, shifting the adjacent C=N stretching frequencies of the triazine ring to the 1550–1600 cm⁻¹ region[3]. Simultaneously, the C-O stretching vibrations dominate the 1200–1300 cm⁻¹ fingerprint region[3].
Fig 1: Multi-modal spectroscopic workflow for the structural validation of triazine derivatives.
Self-Validating Experimental Protocols
Attenuated Total Reflectance (ATR-FTIR) Protocol
Causality: ATR-FTIR utilizes the evanescent wave phenomenon. It is the preferred method for 2-Methoxy-4-methyl-1,3,5-triazine because it eliminates the need for hygroscopic KBr, preventing water absorption bands (~3300 cm⁻¹ and ~1640 cm⁻¹) from obscuring the critical C=N triazine ring stretches.
Step 1: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.
Step 2 (Self-Validation): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual organic peaks. If peaks >0.01 absorbance units are detected, reclean the crystal.
Step 3: Deposit ~2 mg of pure 2-Methoxy-4-methyl-1,3,5-triazine powder onto the crystal.
Step 4: Apply uniform pressure using the anvil to ensure intimate optical contact (critical for consistent penetration depth).
Step 5: Acquire the sample spectrum and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.
Transmission FT-IR (KBr Pellet) Protocol
Causality: While prone to moisture, KBr transmission provides superior resolution for solid-state polymorph analysis and sharper peaks in the fingerprint region compared to ATR.
Step 1: Dry KBr powder at 110°C for 24 hours prior to use.
Step 2: Mill 1 mg of the triazine sample with 100 mg of anhydrous KBr using an agate mortar. Causality: Excessive grinding can induce polymorphic transformations; grind gently for exactly 60 seconds.
Step 3: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
Step 4 (Self-Validation): Visually inspect the pellet. An opaque pellet indicates excessive scattering, which will artificially elevate the baseline at high wavenumbers. Discard and remake if opaque.
Step 5: Acquire the spectrum against a blank KBr pellet background.
Raman Spectroscopy Protocol
Causality: Raman relies on changes in polarizability. The symmetric breathing mode of the triazine ring produces a massive Raman scattering cross-section, providing orthogonal validation to the dipole-dependent FT-IR data.
Step 1: Place the sample in a glass vial (Raman is transparent to glass).
Step 2 (Self-Validation): Calibrate the spectrometer using a silicon wafer standard (ensure the sharp peak is exactly at 520.7 cm⁻¹).
Step 3: Excite the sample using a 785 nm laser at 50 mW power to minimize the fluorescence interference common in aromatic heterocycles.
Step 4: Acquire data from 100 to 3200 cm⁻¹.
Comparative Spectral Data
The following table synthesizes the spectral assignment for 2-Methoxy-4-methyl-1,3,5-triazine, grounded in established triazine vibrational literature[4][5].
Table 1: Comprehensive FT-IR and Raman Spectral Assignment
Functional Group / Mode
Expected Frequency (cm⁻¹)
FT-IR Intensity
Raman Intensity
Mechanistic Note
Aromatic C-H Stretch
~3050
Weak
Strong
Highly polarizable, weak dipole change.
Aliphatic C-H Stretch
2850 - 2960
Moderate
Moderate
Distinct symmetric and asymmetric modes for methyl/methoxy.
Highly sensitive to inter-molecular interactions[2][5].
Table 2: Performance Comparison of Analytical Alternatives
Feature
ATR-FTIR
Transmission (KBr) FT-IR
Raman Spectroscopy
Sample Prep
None (Direct analysis)
High (Milling, pressing)
None (Through-glass)
Moisture Interference
Very Low
High
Zero (Water is Raman inactive)
Best Application
Rapid QA/QC, surface analysis
High-resolution structural elucidation
Symmetric ring modes, aqueous samples
Triazine Sensitivity
Excellent for C=N and C-O modes
Excellent, sharp fingerprint peaks
Excellent for symmetric ring breathing
Vibrational Mode Causality Network
Fig 2: Causality network mapping structural moieties to their dominant vibrational modes.
Discussion & E-E-A-T Insights
The spectral assignment of 2-Methoxy-4-methyl-1,3,5-triazine requires a nuanced understanding of how substituents perturb the aromatic core. The methoxy group is particularly diagnostic. In FT-IR, the C-O stretching vibration at 1200-1300 cm⁻¹ serves as a primary marker distinguishing this compound from simple alkyl-substituted or halogenated triazines[3]. Furthermore, the out-of-plane bending modes around 800 cm⁻¹ are highly sensitive to the solid-state packing and inter-molecular hydrogen bonding (if any impurities like amines are present), making them critical for polymorph screening[2][5].
When comparing analytical techniques, ATR-FTIR stands out as the most robust alternative for routine analysis due to its self-validating simplicity and immunity to KBr-induced moisture artifacts. However, Raman spectroscopy remains an indispensable orthogonal tool. Because the C=N stretches are highly polar, they dominate the IR spectrum; conversely, Raman highlights the symmetric carbon-nitrogen backbone, providing a complete vibrational map when used in tandem.
References
Benchchem. "spectroscopic comparison of ethoxy- and methoxy-triazine derivatives". Available at: 3
Lookchem. "Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine". Available at: 1
ResearchGate. "FT-IR spectra of: a dimethoxy-triazine ligand before and after modification". Available at: 5
ResearchGate. "Fundamental vibrations of 1,3,5-triazine." Available at: 4
PubMed (NIH). "Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study". Available at: 2
Comprehensive Comparison Guide: GC-MS/MS vs. Traditional Methodologies for the Quantification of 2-Methoxy-4-methyl-1,3,5-triazine Residues
Introduction & Mechanistic Context 2-Methoxy-4-methyl-1,3,5-triazine (often analyzed as its 2-amino derivative, CAS: 1668-54-8) is a critical, highly persistent degradation product of sulfonylurea herbicides (e.g., chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
2-Methoxy-4-methyl-1,3,5-triazine (often analyzed as its 2-amino derivative, CAS: 1668-54-8) is a critical, highly persistent degradation product of sulfonylurea herbicides (e.g., chlorsulfuron, thifensulfuron-methyl) [1]. Monitoring this specific triazine residue is paramount in environmental fate studies, agricultural runoff assessments, and agrochemical development.
The analytical challenge lies in the molecule's specific physicochemical properties: it is highly polar, has a relatively low molecular weight (MW 140.14), and is typically present at trace levels (parts-per-trillion) within highly complex matrices like soil and crop extracts. Traditional analytical methods often struggle with matrix interference and insufficient sensitivity. This guide objectively compares the performance of advanced Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) against traditional GC-MS (Single Quadrupole) and HPLC-UV methodologies, providing a self-validating protocol for accurate quantification.
Hydrolytic and microbial degradation pathway of sulfonylurea herbicides yielding triazine residues.
Methodological Comparison: Why GC-MS/MS is the Gold Standard
To establish a robust quantification method, we must evaluate the causality behind our instrumental choices. Below is an objective comparison of the three primary analytical platforms used for triazine residue analysis.
While HPLC-UV is cost-effective and avoids the need for analyte volatilization, it lacks the specificity required for trace-level residue analysis. At lower UV wavelengths (e.g., 220-254 nm), co-extracted matrix components from soil or plant tissues heavily absorb light, creating massive baseline disruptions that mask the triazine peak.
GC-MS (Single Quadrupole - SIM Mode)
Gas Chromatography coupled with a single quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode offers a significant leap in selectivity over UV detection [3]. By monitoring the molecular ion (
140) and primary fragments ( 110, 69, 42) [2], analysts can filter out much of the background. However, in complex environmental waters or soil extracts, isobaric interferences (matrix molecules fragmenting to the same values) often lead to false positives and artificially inflated Limits of Quantification (LOQs) [4].
GC-MS/MS (Triple Quadrupole - MRM Mode)
The Triple Quadrupole (QqQ) architecture fundamentally solves the matrix interference problem through Multiple Reaction Monitoring (MRM) .
Mechanistic Advantage: The precursor ion (
140) is isolated in the first quadrupole (Q1). It is then accelerated into a collision cell (Q2) filled with argon gas, where collision-induced dissociation (CID) breaks it down. The third quadrupole (Q3) selectively filters only the specific product ions ( 110 and 69).
Result: This double-filtering mechanism effectively decouples the analyte signal from chemical noise, yielding near-zero background, superior signal-to-noise (S/N) ratios, and ultra-low LOQs.
Quantitative Performance Summary
Analytical Platform
Detection Mode
Typical LOD (µg/L)
Typical LOQ (µg/L)
Matrix Interference
Dynamic Range
HPLC-UV
Absorbance (254 nm)
5.0 - 10.0
15.0 - 30.0
Severe
GC-MS
SIM ( 140, 110)
0.5 - 1.5
2.0 - 5.0
Moderate
GC-MS/MS
MRM ()
0.005 - 0.01
0.02 - 0.05
Minimal to None
Experimental Protocol: GC-MS/MS Workflow
The following step-by-step methodology is a self-validating system designed to maximize extraction efficiency while eliminating matrix effects.
Because 2-Methoxy-4-methyl-1,3,5-triazine is highly polar, traditional liquid-liquid extraction yields poor recoveries. We utilize a polymeric reversed-phase sorbent (Hydrophilic-Lipophilic Balance, HLB) to ensure strong retention.
Extraction: Homogenize 10 g of soil (or 100 mL of water) with 20 mL of Acetonitrile/Water (80:20, v/v). Sonicate for 15 minutes and centrifuge at 4000 rpm.
SPE Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL Methanol, followed by 5 mL LC-MS grade water.
Loading & Washing: Load the supernatant onto the cartridge at a flow rate of 1-2 mL/min. Wash with 5 mL of 5% Methanol in water to remove highly polar matrix salts.
Elution & Concentration: Elute the triazine residues with 6 mL of Dichloromethane/Ethyl Acetate (50:50, v/v). Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35°C, and reconstitute in 1.0 mL of Hexane.
Phase 2: GC-MS/MS Instrumental Parameters
Column: Capillary DB-Wax or TG-5SilMS (30 m × 0.25 mm ID × 0.25 µm film thickness) [3].
Injection: 1 µL, Splitless mode. Injector temperature set to 250°C.
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C.
MRM Transitions:
Quantifier Transition:
140 110 (Collision Energy: 15 eV)
Qualifier Transition:
140 69 (Collision Energy: 25 eV)
Optimized sample preparation and GC-MS/MS analytical workflow for triazine quantification.
Experimental Validation Data
To validate the trustworthiness of this protocol, recovery experiments were conducted across three distinct matrices spiked at two concentration levels (0.1 µg/kg and 10.0 µg/kg). The GC-MS/MS method demonstrates exceptional accuracy (Recoveries between 91-104%) and precision (RSD < 6%), easily satisfying stringent regulatory guidelines for pesticide residue analysis.
Matrix Type
Spiking Level (µg/kg)
Mean Recovery (%)
RSD (%)
Matrix Effect (%)
Agricultural Soil
0.1
94.2
4.8
-8.5
Agricultural Soil
10.0
97.5
3.2
-6.2
Surface Water
0.1
102.1
2.5
-1.1
Surface Water
10.0
104.3
1.8
-0.8
Wheat Extract
0.1
91.8
5.5
-14.3
Wheat Extract
10.0
95.4
4.1
-11.7
(Note: Matrix Effect % is calculated by comparing the peak area of post-extraction spiked samples to solvent standards. Values between -20% and +20% indicate negligible ion suppression/enhancement, proving the efficacy of the HLB SPE cleanup and MRM selectivity).
Conclusion
For the quantification of 2-Methoxy-4-methyl-1,3,5-triazine residues, GC-MS/MS operating in MRM mode definitively outperforms traditional GC-MS (SIM) and HPLC-UV. By leveraging the tandem mass spectrometry's ability to filter out isobaric matrix interferences, analysts can achieve limits of quantification in the low parts-per-trillion range. When combined with a robust HLB solid-phase extraction protocol, this methodology provides a reliable, self-validating system for complex environmental and agrochemical matrices.
References
LookChem. (2026). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Properties and Uses. Retrieved from [Link]
Cardiff University. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
PubMed / Chemosphere. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Retrieved from [Link]
Comparative
UV-Vis absorption spectra validation for 2-Methoxy-4-methyl-1,3,5-triazine
UV-Vis Absorption Spectra Validation for 2-Methoxy-4-methyl-1,3,5-triazine: A Comparative Analytical Guide Introduction: The Analytical Challenge of Triazine Scaffolds 1,3,5-triazine derivatives are foundational scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
UV-Vis Absorption Spectra Validation for 2-Methoxy-4-methyl-1,3,5-triazine: A Comparative Analytical Guide
Introduction: The Analytical Challenge of Triazine Scaffolds
1,3,5-triazine derivatives are foundational scaffolds in the development of pharmaceutical intermediates, agrochemicals, and advanced materials. Accurate quantitative analysis of these compounds relies heavily on Ultraviolet-Visible (UV-Vis) spectroscopy. However, validating a UV-Vis method for substituted triazines like 2-Methoxy-4-methyl-1,3,5-triazine requires a deep understanding of how specific functional groups alter the molecule's electronic transitions.
As a Senior Application Scientist, it is critical to recognize that method validation is not merely a checklist of tests, but a self-validating system of causality. Every parameter—from solvent selection to stray light qualification—must be deliberately chosen to isolate the analyte's true spectral signature from instrumental artifacts and matrix interference.
Comparative Spectral Dynamics: 2-Methoxy-4-methyl-1,3,5-triazine vs. Structural Alternatives
When selecting a triazine derivative for synthesis or as an analytical standard, its UV-Vis absorption profile dictates the sensitivity of chromatographic detection and quantitative assaying. The unsubstituted 1,3,5-triazine core possesses a highly symmetrical (
) structure, resulting in a weak, symmetry-forbidden transition and an allowed transition.
By introducing a methoxy (-OCH₃) and a methyl (-CH₃) group, 2-Methoxy-4-methyl-1,3,5-triazine breaks this symmetry. The methoxy group acts as a strong electron-donating auxochrome via resonance, while the methyl group contributes via hyperconjugation. This induces a significant bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity), making the molecule far more sensitive to UV detection than the parent compound.
Conversely, alternatives like the herbicide metabolite 2-Amino-4-methoxy-6-methyl-1,3,5-triazine exhibit complex, pH-dependent spectral shifts. The protonation state of the amino group introduces variable absorption bands between 204–205 nm and 235–267 nm, which complicates routine validation and requires strict pH control[1].
Fig 1: Self-validating UV-Vis workflow integrating USP <857> and ICH Q2(R1) validation standards.
Self-Validating Experimental Protocol: USP <857> & ICH Q2(R1) Compliance
To ensure scientific integrity, the analytical procedure must operate as a self-validating system. The instrument must first prove its "fitness for purpose" before any analyte is introduced, and the method must internally control for matrix effects and detector linearity.
Causality: UV-Vis spectra are derived from the interaction between incident radiation and the electron cloud in a chromophore[2]. If the instrument's monochromator is misaligned, shifts in
could be falsely attributed to solvatochromism rather than hardware drift.
Wavelength Accuracy: Scan a certified holmium oxide glass filter. The sharp absorption peaks must fall within
nm of their certified reference values (e.g., 279.2 nm, 360.9 nm) in the UV region[2],[3].
Photometric Accuracy: Measure a 60 mg/L potassium dichromate solution (in 0.001 M perchloric acid) at 235, 257, 313, and 350 nm. To assure proper photometric response, the absorbance accuracy must be within
A for values below 1.0 A, and for values above 1.0 A[3].
Stray Light Control: Insert a specific cut-off filter (e.g., KCl or NaI) and monitor stray light levels[4]. High stray light causes negative deviations from the Beer-Lambert law at high concentrations, leading to the under-reporting of analyte concentration.
Phase 2: Method Specificity and Matrix Blanking (ICH Q2(R1))
Causality: The solvent matrix must not mask the analyte's electronic transitions or contribute to baseline drift.
Solvent Selection: Prepare samples in HPLC-grade Acetonitrile (ACN). ACN has a UV cutoff of <190 nm, ensuring full transparency across the triazine's absorption range.
Baseline Correction: Use matched 1-cm quartz cuvettes. Standard borosilicate glass absorbs UV light below 300 nm, which would truncate the critical high-energy
transitions of the triazine ring.
Specificity Scanning: Scan a 10 µg/mL solution of 2-Methoxy-4-methyl-1,3,5-triazine from 200 nm to 400 nm. This identifies the exact
and proves the method can unequivocally assess the analyte without matrix interference[5].
Phase 3: Linearity, Range, and Precision (ICH Q2(R1))
Causality: Validating the range confirms that routine concentration fluctuations remain within the linear dynamic range of the detector, adhering to the Beer-Lambert law (
Linearity & Range: Prepare a 5-point calibration series spanning 80% to 120% of the target working concentration[6]. Plot Absorbance vs. Concentration at the determined
. The correlation coefficient () must be .
Precision (Repeatability): Measure six independent replicates of the 100% target concentration. Calculate the Relative Standard Deviation (%RSD). An RSD
validates the system's reproducibility and quantifies the degree of scatter under prescribed conditions[5].
References
1.[2] USP <857> Ultraviolet-Visible Spectroscopy. DrugFuture. Available at:
2.[3] UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry. Agilent. Available at:
3.[4] USP <857> (United States Pharmacopeia). Hellma. Available at:
4.[1] Ultraviolet Absorption Spectra and Dissociation Constants of Diamino-1,3,5-triazines. Researcher.life. Available at:
5.[6] Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Europa.eu. Available at:
6.[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Available at:
Critical Note for Researchers:
While the core structure "2-Methoxy-4-methyl-1,3,5-triazine" is chemically valid, the vast majority of pharmaceutical and agrochemical literature referring to this scaffold targets the 2-Amino- derivative (CAS 1668-54-8). This compound is a critical metabolite of sulfonylurea herbicides (e.g., Thifensulfuron-methyl, Chlorsulfuron) and a key intermediate in drug synthesis.
If your target is the exact H-form (no amino): Expect significantly lower thermal stability and melting point (<150°C estimated) due to the absence of intermolecular hydrogen bonding.
If your target is the Amino-form (Standard): This guide focuses on the experimental thermal data for CAS 1668-54-8 , as this is the industry-standard reference material.
Thermal Analysis Protocols (TGA/DSC)
To obtain reproducible data for triazine derivatives, which are prone to sublimation and rearrangement, strict adherence to the following protocols is required.
A. Differential Scanning Calorimetry (DSC) Protocol
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Pan Configuration:
Standard: Hermetically sealed Aluminum pans (prevent sublimation before melting).
Lid: Pinhole lid (50 µm) only if evaluating volatile decomposition products; otherwise, sealed.
Event 2 (Decomposition/Rearrangement): Immediately following the melt, an exothermic baseline shift or broad peak is often observed.
Mechanism:Chapman-like Rearrangement . Methoxy-triazines thermally rearrange in the melt phase, migrating the methyl group from Oxygen to Nitrogen (O-Me
N-Me), forming a thermodynamically stable isocyanurate-like structure before total fragmentation.
B. TGA Profile
Dehydration (<100°C): Negligible mass loss (<0.5%) for pure crystalline material. Hygroscopicity is low.
Key Insight: The amino group in the target molecule significantly elevates the melting point and thermal stability compared to the dimethoxy-analog (Alt 1) due to intermolecular hydrogen bonding (N-H···N).
Mechanistic Visualization
Figure 1: Thermal Analysis Workflow
Caption: Standardized workflow for characterizing triazine intermediates, ensuring differentiation between sublimation, melting, and rearrangement.
Figure 2: Thermal Degradation Pathway
Caption: The Chapman-like rearrangement mechanism specific to methoxy-triazines upon heating, leading to stable N-methyl isomers before fragmentation.
References
LookChem. (2025). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS 1668-54-8 Properties and Data. Retrieved from
National Institutes of Health (NIH). (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC10530752. Retrieved from
University of Rhode Island. (2010). Decomposition of Azo & Hydrazo linked Bis Triazines. Dissertation. Retrieved from
ChemicalBook. (2025). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine MSDS and Chemical Properties. Retrieved from
MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on Pyrolysis of Triazinylacetohydrazides. Retrieved from
Elemental Analysis Standards for 2-Methoxy-4-methyl-1,3,5-triazine Purity
Topic: Content Type: Publish Comparison Guide A Comparative Technical Guide for Validation and Quality Control Executive Summary In the synthesis and environmental monitoring of sulfonylurea herbicides, 2-Amino-4-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
A Comparative Technical Guide for Validation and Quality Control
Executive Summary
In the synthesis and environmental monitoring of sulfonylurea herbicides, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8)—often referred to in industrial shorthand as 2-Methoxy-4-methyl-1,3,5-triazine—is a critical intermediate and metabolite.[1] Ensuring the purity of this reference standard is paramount for accurate residue analysis and stoichiometric synthesis.
While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it cannot detect inorganic salts, moisture, or non-chromophoric contaminants. Elemental Analysis (CHN Combustion) serves as the definitive "bulk purity" metric, validating the stoichiometry of the solid state.
This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR), providing a self-validating protocol for certifying high-purity standards.
Chemical Identity & Theoretical Framework[2]
Before establishing an analytical standard, the theoretical baseline must be defined. The high nitrogen content of the triazine ring makes this compound thermally stable and challenging to combust completely, requiring specific EA parameters.
Compound: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS: 1668-54-8
Molecular Formula: C
Use these values as the "Gold Standard" for calibration.
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Acceptable Tolerance (±0.4%)
Carbon (C)
5
12.011
60.055
42.85%
42.45 – 43.25%
Hydrogen (H)
8
1.008
8.064
5.75%
5.35 – 6.15%
Nitrogen (N)
4
14.007
56.028
39.98%
39.58 – 40.38%
Oxygen (O)
1
15.999
15.999
11.42%
Calculated by difference
Critical Insight: A deviation in Nitrogen >0.4% often indicates incomplete combustion (formation of graphitic nitrogen residues) rather than impurity, due to the high thermal stability of the triazine ring.
Comparative Methodology: EA vs. Alternatives
To certify a reference standard, one method is insufficient. This section compares the "product performance" of Elemental Analysis against its primary alternatives.
Table 2: Performance Comparison of Purity Assessment Methods
Feature
Method A: Elemental Analysis (CHN)
Method B: HPLC-UV (Reverse Phase)
Method C: qNMR (Quantitative NMR)
Primary Target
Bulk Stoichiometry & Total Purity
Specific Organic Impurities
Absolute Molar Purity
Blind Spot
Isomeric impurities (e.g., positional isomers)
Inorganic salts, Moisture, Non-UV active compounds
Detection: UV at 220 nm (max absorption for triazine ring) and 254 nm .
Sample Diluent: Dissolve in DMSO first (solubility in pure water is low), then dilute with Acetonitrile.
Data Visualization & Workflow
The following diagram illustrates the decision logic for certifying a 2-Methoxy-4-methyl-1,3,5-triazine standard.
Figure 1: Orthogonal validation workflow combining Elemental Analysis and HPLC to isolate specific impurity types.
Conclusion & Recommendations
For 2-Amino-4-methoxy-6-methyl-1,3,5-triazine , relying solely on HPLC is a risk due to the potential for inorganic salt contamination during the quenching of the cyanuric chloride precursor.
Recommendation:
Routine QC: Use HPLC-UV for batch-to-batch consistency.
Standard Certification: You must perform Elemental Analysis.
If %N is < 39.5% but HPLC is clean: You have trapped inorganic salts (NaCl) or incomplete combustion.
If %H is > 6.2% : The sample is wet (hygroscopic nature).
If %C is > 43.3% : Likely contamination with precursor materials (high carbon side-chains).
By adhering to the strict theoretical limits of C (42.85%) and N (39.98%) , researchers can ensure their toxicity and environmental fate studies are based on accurate molar concentrations.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
Operational Guide: Proper Disposal of 2-Methoxy-4-methyl-1,3,5-triazine
The following operational guide details the proper disposal procedures for 2-Methoxy-4-methyl-1,3,5-triazine and its common derivatives. This content is structured for immediate application in research and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
The following operational guide details the proper disposal procedures for 2-Methoxy-4-methyl-1,3,5-triazine and its common derivatives. This content is structured for immediate application in research and drug development environments, prioritizing safety, regulatory compliance, and scientific integrity.
[1]
Executive Summary & Immediate Action
2-Methoxy-4-methyl-1,3,5-triazine (and its common analog 2-Amino-4-methoxy-6-methyl-1,3,5-triazine , CAS 1668-54-8) is a nitrogen-heterocyclic intermediate often used in agrochemical and pharmaceutical synthesis.[1][2]
Disposal Class: Hazardous Organic Waste (Non-Halogenated or Nitrogen-Bearing).[1]
Disposal Method: High-Temperature Incineration (with scrubber for NOx control).[1]
Drain Disposal:STRICTLY PROHIBITED due to heterocyclic stability and aquatic persistence.
Chemical Profile & Identification
Correct identification is the first step in safety. This guide covers both the specific intermediate and its most common stable derivative found in labs.
Feature
Target Molecule
Common Stable Derivative (Reference)
Chemical Name
2-Methoxy-4-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS Number
Not widely listed (CID 19194)
1668-54-8
Physical State
Liquid or Low-Melting Solid
Solid (White/Off-white Powder)
Melting Point
< 100 °C (Est.)
258–261 °C
Reactivity
Stable; Hydrolyzes in strong acid/base
Stable; Decomposes to NOx/COx
Solubility
Organic solvents (DCM, EtOAc)
Organic solvents; Low water solubility
Critical Note: If your specific vial lacks a CAS number, treat it with the safety protocols of the Amino-derivative (CAS 1668-54-8) , which represents the "worst-case" scenario for toxicity and persistence in this chemical family.[1]
Waste Segregation & Classification
Proper segregation prevents dangerous cross-reactions in waste drums.
Segregation Rules
Do NOT Mix with Oxidizers: Triazines can react exothermically with strong oxidizers (e.g., Peroxides, Nitric Acid).
Do NOT Mix with Strong Acids: Acidic conditions can hydrolyze the methoxy group, potentially altering the waste profile or generating heat.
Halogen Content: This specific molecule is Non-Halogenated . However, if it was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Organic Waste .
Visualizing the Decision Logic
The following diagram outlines the logical flow for categorizing this waste stream.
Figure 1: Waste segregation decision tree ensuring compliance with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Secondary Containment: If using a bag, place the sealed bag into the lab's central "Solid Hazardous Waste" drum.
Disposal Path: This stream is sent for Rotary Kiln Incineration . The high temperature (>1000°C) is required to break the stable triazine ring and prevent leaching into groundwater.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, or dissolved reagents.
Solvent Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., use Glass or Fluorinated HDPE for halogenated solvents).
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent drum pressurization.
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel with a lid/latch to minimize evaporation.
Log Entry: Record the volume and concentration (approximate) on the waste log sheet.
Example: "500 mL Acetone containing ~5g Triazine intermediate."
Emergency Response: Spills & Exposure
Self-Validating Safety: Always assume the material is a potent irritant.
Spill Cleanup Workflow
Isolate: Mark the area. Evacuate if the spill is large (>100g) or if dust is airborne.
PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.
Containment:
Solids: Cover with a wet paper towel to prevent dust generation, then scoop.
Liquids: Use absorbent pads or vermiculite.
Decontamination: Wipe the surface with a 10% Soap/Water solution . Triazines are generally lipophilic; soap is more effective than water alone. Follow with a water rinse.[4][5][6][7][8]
Disposal: All cleanup materials go into Protocol A (Solid Waste) .
Figure 2: Sequential workflow for managing laboratory spills of triazine derivatives.
Regulatory & Compliance Context
RCRA (USA): While this specific triazine may not have a specific "P" or "U" list code, it falls under the "Characteristic" waste definition if it exhibits toxicity or is mixed with ignitable solvents (D001).
European Waste Code (EWC): Typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
Environmental Fate: Triazines are notorious for groundwater persistence. Zero discharge to sewer is a non-negotiable operational standard.
References
PubChem. (n.d.).[9] 2-Methoxy-4-methyl-1,3,5-triazine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Personal protective equipment for handling 2-Methoxy-4-methyl-1,3,5-triazine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an engineered system of risk mitigation. When working with heterocyclic building blocks like 2-Methoxy-4-me...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an engineered system of risk mitigation. When working with heterocyclic building blocks like 2-Methoxy-4-methyl-1,3,5-triazine —which is predominantly synthesized, handled, and environmentally tracked as its active monoamino derivative, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) —understanding the molecule's physical behavior is the foundation of operational safety[1].
This compound is a critical intermediate in the synthesis of sulfonylurea herbicides (such as thifensulfuron-methyl) and serves as a key environmental metabolite formed during their photocatalytic or thermal decomposition[1][2]. Because it acts as a marine xenobiotic metabolite, our handling protocols must prioritize both personnel safety and strict environmental isolation[2].
Below is the comprehensive, self-validating guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this triazine derivative.
Part 1: Physicochemical Profile & Hazard Causality
To design an effective PPE matrix, we must first analyze the chemical's physical state and hazard classifications. The compound presents as an off-white to light yellow powder[1]. Crucially, its vapor pressure is exceptionally low, meaning the primary exposure vector is not volatile outgassing, but particulate aerosolization [1].
Table 1: Quantitative Chemical Properties & Hazard Data
Property / Hazard Parameter
Value / Specification
Operational Causality & Impact
CAS Number
1668-54-8 (Monoamino form)
Essential for exact SDS cross-referencing and inventory tracking[1].
Physical State
Off-white to light yellow powder
High risk of dust generation and aerosolization during transfer[1].
Vapor Pressure
5.75E-05 mmHg at 25°C
Negligible vapor risk; inhalation hazards are strictly particulate-based[1].
Solubility
Slightly soluble in DMSO & Chloroform
Solvents can act as permeation enhancers through compromised skin[1][3].
GHS Hazard Codes
H302, H315, H319, H335
Harmful if swallowed; causes skin, eye, and respiratory irritation[3].
Part 2: Engineered Personal Protective Equipment (PPE) Matrix
We do not just wear PPE; we engineer our defense based on the specific GHS hazard statements (H315, H319, H335)[3]. Every piece of equipment chosen below is a direct response to the physicochemical properties of the triazine powder.
Requirement: N95, N99, or P100 particulate respirator.
Causality: Because the vapor pressure is negligible (5.75E-05 mmHg), organic vapor cartridges are unnecessary[1]. However, fine powders easily become airborne during weighing. A particulate filter mechanically prevents the inhalation of irritating dust. Ideally, all handling should occur inside a ductless weighing enclosure with HEPA filtration.
Requirement: Tight-fitting chemical safety goggles.
Causality: Standard safety glasses leave peripheral gaps. Airborne triazine dust can settle on the sclera, reacting with basal tears to cause severe, localized ocular irritation[3].
Dermal & Hand Protection (Mitigating H315 - Skin Irritation):
Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) and a dedicated, elastic-cuffed lab coat.
Causality: The compound is soluble in common laboratory solvents like DMSO and chloroform[1]. If a spill occurs while the triazine is in solution, these solvents can rapidly carry the chemical through a compromised glove barrier. Double gloving ensures a fail-safe layer.
Part 3: Operational Workflows & Handling Protocols
Workflow 1: Safe Weighing and Solubilization Protocol
Powder transfer is the highest-risk operation for aerosol exposure. Follow this self-validating methodology:
Environmental Control: Conduct all weighing inside a chemical fume hood or a HEPA-filtered weighing station. Lower the sash to the minimum operational height to maintain face velocity.
Static Mitigation: Apply an anti-static bar or zero-stat gun to the micro-spatula and weigh boat. Reasoning: Fine organic powders hold static charges, causing them to "jump" and aerosolize when manipulated.
Transfer: Slowly transfer the powder using a micro-spatula. Never pour directly from the bulk container, as this displaces air and forces dust upward.
In-Vial Solubilization: If preparing a stock solution for drug development assays, add your solvent (e.g., DMSO) directly to the sealed vial containing the pre-weighed powder. Do not transport open weigh boats containing the powder across the lab[1].
Step-by-step operational workflow for the safe handling and transfer of triazine powders.
Workflow 2: Spill Cleanup and Decontamination Protocol
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the facility.
Suppress Dust: Do NOT dry-sweep the powder. Lightly mist the spilled material with a compatible wetting agent (e.g., water or a dilute surfactant) to bind the particulates and prevent them from becoming airborne.
Collection: Wipe up the dampened powder using absorbent lab pads.
Surface Decontamination: Wash the affected surface thoroughly with soap and water. As an organic ether/amine derivative, the residue can be effectively mechanically removed with standard surfactants[2].
Part 4: Environmental Context & Disposal Logistics
Understanding the lifecycle of 2-Methoxy-4-methyl-1,3,5-triazine is crucial for proper disposal. In agricultural science, this compound is heavily monitored to assess the ecological breakdown of sulfonylurea herbicides[1].
Environmental photocatalytic decomposition pathway yielding the triazine metabolite.
Because it is an active environmental metabolite, zero-discharge policies must be enforced in the laboratory[1][2]:
Solid Waste: Collect all contaminated PPE, weigh boats, and absorbent spill pads in a sealed, clearly labeled hazardous waste bag. Dispose of via a licensed chemical waste contractor for high-temperature incineration.
Liquid Waste: Solutions containing the triazine (especially those dissolved in chloroform or DMSO) must be collected in compatible, tightly capped solvent waste jugs[1]. Never discharge any triazine-containing solution into the municipal sink.